2-(3-Aminophenyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLZGGUKWSTQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611256 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-54-6 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Aminophenyl)benzoic acid, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.
Physicochemical and Structural Properties
This compound is an aromatic carboxylic acid and a derivative of biphenyl. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their wide range of biological activities.[1][2]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 3-Aminobenzoic acid (Isomer) | 2-Aminobenzoic acid (Isomer) |
| Molecular Formula | C₁₃H₁₁NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 213.23 g/mol [3] | 137.14 g/mol | 137.14 g/mol |
| Melting Point | Data not available | 178-180 °C[4] | 146-148 °C |
| Solubility | Data not available | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol.[4] | Slightly soluble in water |
| pKa | Data not available (predicted acidic) | 4.55[5] | 4.78[5] |
| Predicted XlogP | 2.2[6] | 0.7 | 1.2 |
Proposed Synthesis Protocol
Overall Reaction Scheme
The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 3-aminophenylboronic acid.
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Bromobenzoic acid
-
3-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.
-
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified product for ¹H NMR and 30-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with both carboxylic acid and amine functionalities.[7] Transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[7]
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.5 | broad s | 1H, -COOH |
| ~7.2-7.8 | m | 8H, Aromatic protons | |
| ~5.3 | broad s | 2H, -NH₂ | |
| ¹³C NMR | ~168 | s | C=O (Carboxylic acid) |
| ~149 | s | C-NH₂ | |
| ~114-142 | m | Aromatic carbons |
Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
Table 3: Predicted Mass Spectrometry Data
| Ion Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 214.0863 |
| Positive | [M+Na]⁺ | 236.0682 |
| Negative | [M-H]⁻ | 212.0717 |
Data sourced from PubChem predictions.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR-IR):
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid (-COOH) |
Biological Activity and Potential Applications
Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9][10] Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1]
Hypothetical Mechanism of Action as a Kinase Inhibitor
While the specific biological targets of this compound have not been elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to mimic this interaction.
Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by this compound.
This guide provides a foundational framework for the synthesis and characterization of this compound. The protocols and data presented herein are intended to facilitate further research into its properties and potential applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. global.oup.com [global.oup.com]
- 6. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 2-(3-Aminophenyl)benzoic acid
An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CID 21191132). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and purification, and visual workflows to illustrate these processes. The role of this compound as a versatile scaffold in the synthesis of biologically active molecules is also discussed.
Chemical and Physical Properties
This compound is an organic compound featuring a biphenyl backbone with an amine and a carboxylic acid functional group. These functional groups make it a valuable building block in organic synthesis. A summary of its key computed and experimental properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [2] |
| Monoisotopic Mass | 213.07898 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 21191132 (CID) | [1] |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | [1] |
| InChIKey | UJLZGGUKWSTQJC-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Appearance | Expected to be a solid at room temperature | |
| Storage Temperature | Room Temperature | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.5 - 8.0 | Multiplet | 8H | Protons on both phenyl rings |
| Amine Protons | ~5.3 | Broad Singlet | 2H | -NH₂ |
| Carboxylic Acid Proton | >12.0 | Broad Singlet | 1H | -COOH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~168 | -C OOH |
| Aromatic Carbons | 114 - 150 | Phenyl ring carbons |
Note: Predicted chemical shifts are based on data for 3-aminobenzoic acid and general values for substituted biphenyl compounds. Actual experimental values may vary depending on the solvent and other conditions.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 2500-3300 (broad) | Carboxylic acid |
| N-H Stretch | 3300-3500 | Primary amine (two bands) |
| C=O Stretch | 1680-1710 | Carboxylic acid dimer |
| C=C Stretch | 1450-1600 | Aromatic ring |
| C-N Stretch | 1250-1360 | Aromatic amine |
Reference for typical IR frequencies of aminobenzoic acids.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Suzuki Coupling
A common and effective method for synthesizing biphenyl compounds is the Suzuki coupling reaction. This protocol outlines the synthesis of this compound starting from 2-bromobenzoic acid and 3-aminophenylboronic acid.
Reactants:
-
2-Bromobenzoic acid
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Purification Protocol: Recrystallization
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization using a mixed solvent system is an effective method. This protocol is adapted from methods used for similar aromatic carboxylic acids.[6]
Solvent System: Ethanol and Water
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. If too much precipitate forms, add a small amount of hot ethanol to redissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and dry them under vacuum.
Analytical Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra for structural verification.[7]
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipette and vial
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolution: Transfer the solid to a small vial and add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is suitable for dissolving both the amine and carboxylic acid functionalities).
-
Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the clear solution into a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.
Biological Context and Potential Applications
While this compound itself is not widely reported to have specific biological activities, its structural motif is of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]
For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated for activities such as:
-
Antiproliferative Activity: Cinnamoyl derivatives of aminobenzamides have been shown to act as antitubulin agents, inhibiting the growth of various cancer cell lines.[10]
-
Antimycobacterial Activity: Phenylaminobenzoic acid derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis.[11]
-
Antimicrobial Agents: The general class of benzoic acid derivatives is widely used in food preservation and pharmaceuticals for its antimicrobial properties.[8]
Therefore, this compound serves as a key starting material or scaffold. Its two reactive handles—the amine and carboxylic acid groups—allow for diverse chemical modifications to generate libraries of novel compounds for drug discovery screening.
Conclusion
This compound is a well-defined chemical entity with properties that make it a valuable intermediate in organic synthesis. This guide has provided a summary of its physicochemical and spectral characteristics, along with detailed, practical protocols for its synthesis, purification, and analysis. Its primary significance lies in its role as a versatile scaffold for the development of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammation research.
References
- 1. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. 3-(2-Aminophenyl)benzoic acid | 177171-15-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of 2-(3-Aminophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(3-Aminophenyl)benzoic acid (C₁₃H₁₁NO₂), a molecule of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for its characterization. Due to the limited availability of experimental crystallographic and spectroscopic data in public databases, this guide leverages high-quality predicted data to serve as a foundational resource for researchers. The methodologies provided are based on established analytical techniques for similar aromatic compounds.
Introduction
This compound is an aromatic carboxylic acid containing a biphenyl backbone with amino and carboxylic acid functional groups. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An accurate and thorough structural elucidation is paramount for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide aims to provide a detailed overview of the necessary analytical techniques for the complete structural characterization of this compound.
Physicochemical and Predicted Properties
A summary of the key identifiers and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1][2] |
| Molecular Weight | 213.23 g/mol | ECHEMI[3] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | PubChem[1] |
| Predicted XLogP3 | 2.4 | ECHEMI[3] |
| Predicted Hydrogen Bond Donor Count | 2 | ECHEMI[3] |
| Predicted Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |
Spectroscopic Analysis
This section details the predicted spectroscopic data for this compound. Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are provided below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Multiplet | 1H | Aromatic H |
| ~7.2 - 7.6 | Multiplet | 5H | Aromatic H |
| ~6.6 - 6.8 | Multiplet | 2H | Aromatic H |
| ~5.0 - 5.5 | Singlet (broad) | 2H | -NH₂ |
Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | -COOH |
| ~148.0 | C-NH₂ |
| ~115.0 - 142.0 | Aromatic C |
Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (amine) |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid)[4] |
| 1680 - 1710 | Strong | C=O stretch (carboxylic acid)[5] |
| 1600 - 1620 | Medium | N-H bend (amine) |
| 1450 - 1600 | Medium to Strong | C=C stretch (aromatic) |
| 1210 - 1320 | Strong | C-O stretch (carboxylic acid)[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 214.08626 |
| [M+Na]⁺ | 236.06820 |
| [M-H]⁻ | 212.07170 |
Source: PubChem[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol
A common method for the synthesis of aminobenzoic acid derivatives involves the reaction of an aminobenzoic acid with a suitable halide.[6] A potential synthetic route for this compound could be adapted from related biphenyl syntheses, such as a Suzuki coupling reaction.
Materials:
-
3-Bromoaniline
-
2-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline and 2-carboxyphenylboronic acid in the solvent mixture.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux and stir for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[7][8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Optimize the spectral parameters, including the number of scans, relaxation delay, and spectral width, to obtain high-quality spectra.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[9]
-
Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry Protocol
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Structural Analysis
Caption: General experimental workflow for structural analysis.
Conclusion
This technical guide provides a foundational framework for the structural analysis of this compound. The compiled predicted data serves as a valuable reference for interpreting experimental results. The detailed protocols for synthesis and characterization offer practical guidance for researchers working with this compound and its derivatives. A thorough understanding of its structure is the first step towards unlocking its potential in drug discovery and materials science.
References
- 1. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3-Aminophenyl)benzoate | C13H10NO2- | CID 40424059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 2-(3-Aminophenyl)benzoic Acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-(3-Aminophenyl)benzoic Acid
This compound is an organic molecule featuring a biphenyl backbone with both an amino (-NH₂) and a carboxylic acid (-COOH) functional group. The presence of these polar, ionizable groups, combined with a significant non-polar aromatic structure, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and pharmaceutical development, where it may serve as a key intermediate or a final active molecule.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics:
-
Polar Characteristics: The amino group is basic and can act as a hydrogen bond donor. The carboxylic acid group is acidic and can act as both a hydrogen bond donor and acceptor. These groups will favor interactions with polar solvents.
-
Non-Polar Characteristics: The two phenyl rings constitute a significant non-polar, hydrophobic portion of the molecule, which will favor interactions with non-polar solvents.
Based on this structure, the following general solubility trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar functional groups and the aromatic rings.
-
Moderate Solubility: Likely in polar protic solvents like alcohols (e.g., methanol, ethanol) and in solvents with intermediate polarity like acetone and ethyl acetate. In protic solvents, the extent of solubility will be a balance between favorable hydrogen bonding with the solvent and the energy required to break up the crystal lattice of the solid.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The energy gained from weak van der Waals interactions between the biphenyl structure and these solvents is unlikely to overcome the strong intermolecular forces (hydrogen bonding and π-stacking) in the solid state of the compound.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate as data becomes available.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |
| e.g., DMSO | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |
Experimental Protocol for Solubility Determination
The following is a generalized procedure for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method followed by concentration analysis.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
4.2. Experimental Workflow
An In-depth Technical Guide on the Acid Dissociation Constant (pKa) of 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the acid dissociation constant (pKa) of 2-(3-aminophenyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in readily accessible literature, this document focuses on providing a robust framework for understanding its pKa by analyzing closely related structural isomers. Furthermore, it outlines a comprehensive experimental protocol for the empirical determination of this crucial physicochemical parameter, which is of significant importance in drug discovery and development for predicting the behavior of molecules in physiological environments.
Introduction to pKa and its Importance
The pKa value is a quantitative measure of the strength of an acid in solution. It is the negative logarithm of the acid dissociation constant (Ka) and is a critical parameter in understanding the ionization state of a molecule at a given pH. For ionizable drug candidates, the pKa value influences a multitude of biopharmaceutical properties, including solubility, permeability, protein binding, and ultimately, pharmacokinetic and pharmacodynamic profiles. This compound, possessing both an acidic carboxylic acid group and a basic amino group, is an amphoteric molecule with two distinct pKa values.
pKa Values of Aminobenzoic Acid Isomers
While a specific, experimentally determined pKa value for this compound is not prominently reported, the pKa values of its structural isomers—2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid—provide valuable context for estimation. The electronic effects (inductive and resonance) of the amino group's position relative to the carboxylic acid group significantly influence their respective acidities.
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Ammonium Ion) |
| 2-Aminobenzoic acid | 4.78 | ~2.1 (estimated) |
| 3-Aminobenzoic acid | 4.55 | ~3.1 (estimated) |
| 4-Aminobenzoic acid | 4.85[1] | 2.38[1] |
Note: The pKa values for the ammonium ion of 2- and 3-aminobenzoic acid are estimated based on the known values for anilinium ions and related compounds. The exact experimental conditions can influence these values.
For this compound, one would anticipate two pKa values: one for the dissociation of the carboxylic acid proton (pKa1) and another for the protonation of the amino group (pKa2, referring to the pKa of the conjugate acid). The pKa of the carboxylic acid is expected to be in a similar range to its isomers, likely between 4 and 5. The pKa of the amino group is also expected to be in the range of 2 to 5, typical for an aromatic amine.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance. The following protocol outlines the steps for determining the pKa values of an amphoteric compound like this compound.
Materials and Equipment:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO2-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized, CO2-free water. A cosolvent, such as methanol or DMSO, may be used if the compound has low aqueous solubility, though this will affect the apparent pKa.
-
Acidification: Add a stoichiometric excess of standardized HCl to the sample solution to ensure both the carboxylic acid and amino groups are fully protonated.
-
Titration Setup: Place the beaker with the acidified sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the second equivalence point to obtain a complete titration curve.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The titration curve will show two inflection points, corresponding to the neutralization of the excess HCl and the deprotonation of the carboxylic acid, and the deprotonation of the protonated amino group. The pKa values can be determined from the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid (pKa1), and the second half-equivalence point corresponds to the pKa of the ammonium group (pKa2).
Visualization of Methodologies
Logical Relationship of pKa and Ionization States
The following diagram illustrates the relationship between the pH of the environment and the predominant ionization state of this compound.
Caption: Predominant species of this compound at different pH ranges.
Experimental Workflow for pKa Determination
This diagram outlines the general workflow for the potentiometric titration method described above.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
An In-Depth Technical Guide on the Discovery and History of 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis logically follows the development of key named reactions in the early 20th century. This document explores the plausible historical context of its synthesis, details established experimental protocols for its preparation, presents its physicochemical and spectroscopic data, and discusses its applications as a versatile building block in drug discovery and materials science.
Historical Context and Discovery
The specific date and discoverer of this compound are not prominently documented in historical chemical literature. However, its structural motif, an N-arylanthranilic acid derivative, points towards its probable first synthesis in the early 20th century, following the advent of seminal C-N bond-forming reactions.
The most pertinent of these are the Ullmann condensation , first reported by Fritz Ullmann in 1903, and the related Goldberg reaction , described by Irma Goldberg in 1906. These copper-catalyzed reactions provided the first reliable methods for the arylation of amines and amides, respectively. Given that this compound can be synthesized via the coupling of a 2-halobenzoic acid with a protected or unprotected 3-aminophenyl derivative, it is highly probable that its first preparation was achieved by early practitioners of these groundbreaking reactions.
The likely synthetic route to this compound would have involved the coupling of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3-nitroaniline, followed by the reduction of the nitro group to an amine. This two-step approach would have been a logical extension of the early applications of the Ullmann and Goldberg reactions.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [2] |
| CAS Number | 67856-54-6 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. |
Spectroscopic Data:
While specific experimental spectra for this compound are not widely published, theoretical and comparative data for aminobenzoic acid isomers provide a strong basis for its characterization.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of 6.5-8.0 ppm), amine protons (a broad singlet), and a carboxylic acid proton (a broad singlet downfield). |
| ¹³C NMR | Aromatic carbons (signals in the range of 110-150 ppm) and a carboxylic carbon (a signal downfield, >165 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 213. |
Experimental Protocols for Synthesis
The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Goldberg reaction. A general two-step procedure is outlined below.
Step 1: Synthesis of 2-(3-Nitrophenyl)benzoic acid via Ullmann Condensation
This step involves the coupling of a 2-halobenzoic acid with 3-nitroaniline in the presence of a copper catalyst and a base.
-
Reactants: 2-Chlorobenzoic acid (1 equivalent), 3-Nitroaniline (1-1.2 equivalents)
-
Catalyst: Copper(I) iodide (CuI) or Copper powder (5-10 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Solvent: High-boiling polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Nitrobenzene.
-
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid, 3-nitroaniline, potassium carbonate, and the copper catalyst.
-
Add the solvent and heat the mixture to a high temperature (typically 150-210 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into acidic water to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Step 2: Reduction of 2-(3-Nitrophenyl)benzoic acid to this compound
The nitro group of the intermediate is reduced to an amine using a standard reducing agent.
-
Reactant: 2-(3-Nitrophenyl)benzoic acid (1 equivalent)
-
Reducing Agent: Tin(II) chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C).
-
Procedure (using SnCl₂/HCl):
-
Dissolve 2-(3-Nitrophenyl)benzoic acid in a suitable solvent like ethanol or acetic acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization.
-
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
Aminobenzoic acids are recognized as important "building blocks" in the pharmaceutical industry due to their structural versatility.[3] The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications, making them ideal scaffolds for the development of new therapeutic agents.
While specific biological activities of this compound itself are not extensively reported, its derivatives have been investigated for various therapeutic applications. The N-aryl anthranilic acid core is a known pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antibacterial
-
Antiviral
-
Antioxidant [4]
The structural framework of this compound provides a valuable starting point for the synthesis of combinatorial libraries to screen for novel biological activities.
In materials science, the bifunctional nature of this molecule makes it a candidate for the synthesis of polymers, dyes, and other functional organic materials.
Signaling Pathways
Currently, there is no specific information in the public domain detailing the direct interaction of this compound with any particular signaling pathways. However, as a building block for drug discovery, its derivatives could be designed to target a multitude of biological pathways implicated in various diseases. For instance, derivatives could be synthesized to act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. Further research is required to explore the specific biological targets and mechanisms of action of compounds derived from this scaffold.
Conclusion
This compound, while lacking a detailed and celebrated history of its discovery, represents a fundamentally important molecule whose synthesis is a direct consequence of the development of modern organic chemistry. Its preparation via established methods like the Ullmann condensation highlights the power of copper-catalyzed cross-coupling reactions. The true value of this compound lies in its potential as a versatile building block for the creation of novel molecules with diverse applications in medicine and materials science. Further exploration of the biological activities of its derivatives is a promising avenue for future research and development.
References
theoretical studies on 2-(3-Aminophenyl)benzoic acid
An In-Depth Technical Guide to the Theoretical Studies of 2-(3-Aminophenyl)benzoic acid
Abstract
This compound is a biphenyl compound featuring both an amine and a carboxylic acid group, making it a molecule of interest for organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this molecule and its derivatives. It covers quantum chemical calculations such as Density Functional Theory (DFT) for geometric and electronic structure analysis, Frontier Molecular Orbital (HOMO-LUMO) theory for reactivity prediction, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, the guide discusses the application of molecular docking simulations to explore potential therapeutic applications. Methodologies are detailed, and key data are presented in structured tables and logical diagrams to serve as a foundational resource for researchers in the field.
**1. Introduction
This compound (Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol ) belongs to the class of aminobenzoic acids.[1][2] These compounds are recognized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] Theoretical studies provide a powerful, non-experimental route to understanding the intrinsic properties of such molecules. By employing computational methods, researchers can predict molecular structure, stability, reactivity, and potential interactions with biological targets, thereby guiding further experimental work. This guide focuses on the core theoretical approaches used to study this compound and related derivatives.
Caption: Chemical structure of this compound.
Computational and Experimental Protocols
Theoretical studies on benzoic acid derivatives predominantly rely on quantum chemical calculations, particularly Density Functional Theory (DFT). Molecular docking is another key computational tool for investigating potential biological activity.
Quantum Chemical Calculations Protocol
Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.
-
Software: The Gaussian suite of programs is commonly used for these calculations.[5]
-
Method: Density Functional Theory (DFT) is a preferred method. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[5] Other functionals like CAM-B3LYP may also be used for specific properties like pKa determination.[6][7]
-
Basis Set: A variety of basis sets are used, with Pople-style basis sets like 6-31G++(d,p) or 6-311++G(d,p) being common choices, as they provide a good description of electronic structure, including polarization and diffuse functions.[5]
-
Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.
-
Vibrational Frequency Analysis: Theoretical vibrational frequencies (FT-IR, Raman) are calculated from the optimized geometry. These are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data.[8]
-
Electronic Properties: Key electronic properties are derived from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[5]
Caption: Workflow for theoretical analysis of molecular properties.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for structure-based drug design.
-
Software: Tools like PyRx, AutoDock, and Discovery Studio are commonly used for docking studies.[9]
-
Target Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand, such as this compound, is generated and energy-minimized using appropriate force fields.
-
Docking Simulation: The ligand is placed in the defined binding site of the target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The simulation explores various conformations and orientations of the ligand.
-
Analysis: The results are analyzed to identify the best docking pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[10]
Theoretical Results and Discussion
Molecular Geometry
DFT calculations provide optimized bond lengths and angles that are expected to show good agreement with experimental data from techniques like X-ray diffraction.[5] While specific crystallographic data for this compound is not detailed in the searched literature, studies on related benzoic acid derivatives have validated the accuracy of DFT methods.[11]
Table 1: Predicted Geometrical Parameters (Conceptual)
| Parameter | Description | Expected Outcome |
|---|---|---|
| C-C Bond Lengths | Aromatic ring bonds | ~1.39 - 1.41 Å |
| C-N Bond Length | Amine group attachment | ~1.38 - 1.40 Å |
| C-C(=O) Bond Length | Carboxylic acid group | ~1.48 - 1.50 Å |
| C=O Bond Length | Carbonyl in COOH | ~1.21 - 1.23 Å |
| C-C-C Bond Angles | Within aromatic rings | ~120° |
| O-C=O Bond Angle | Carboxylic acid group | ~123° |
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis helps in the assignment of bands in experimental FT-IR and Raman spectra.[8] Key vibrational modes for this compound would include stretches for the O-H of the carboxylic acid, N-H of the amine, C=O of the carbonyl, and various C-C and C-H vibrations of the aromatic rings.
Table 2: Key Predicted FT-IR Vibrational Frequencies (Conceptual)
| Assignment | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ν(O-H) | Carboxylic acid O-H stretch | 3000 - 3300 (broad) |
| ν(N-H) | Amine N-H symmetric/asymmetric stretch | 3300 - 3500 |
| ν(C=O) | Carbonyl C=O stretch | 1680 - 1710 |
| ν(C=C) | Aromatic ring C=C stretches | 1450 - 1600 |
| δ(N-H) | Amine N-H bending | 1590 - 1650 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron.[5] The energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a related compound, a HOMO-LUMO energy gap of 3.08 eV was calculated using DFT.[5]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Table 3: Frontier Orbital Properties (Conceptual)
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability |
| E_LUMO | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability |
| ΔE (Energy Gap) | E_LUMO - E_HOMO | Index of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density of a molecule, which is useful for predicting sites for electrophilic and nucleophilic attack.
-
Red Regions: Indicate negative electrostatic potential (electron-rich), typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), usually around hydrogen atoms, especially the acidic proton of the carboxylic group. These are sites for nucleophilic attack.
-
Green Regions: Represent neutral potential.
Molecular Docking and Potential Biological Activity
While specific docking studies for this compound were not identified in the initial search, the broader class of benzoic acid derivatives has been investigated against various therapeutic targets.[9][10] The aminobenzoic acid scaffold is present in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][12][13]
Table 4: Potential Therapeutic Targets for Benzoic Acid Derivatives
| Target Class | Example Protein (PDB ID) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Carbonic Anhydrase | 3FFP | Glaucoma, Epilepsy | |
| Viral Proteases | e.g., SARS-CoV-2 Main Protease | Antiviral | [10] |
| Cyclooxygenases (COX) | - | Anti-inflammatory | [14] |
| Cholinesterases (AChE) | - | Alzheimer's Disease |[12] |
Molecular docking could be employed to screen this compound against these and other targets to identify its potential as a therapeutic agent.
Caption: A logical workflow for in silico molecular docking studies.
Conclusion
Theoretical studies offer a robust framework for the in-depth characterization of this compound. DFT calculations can provide reliable data on its geometric, vibrational, and electronic properties, which are essential for understanding its chemical behavior. HOMO-LUMO and MEP analyses further elucidate its reactivity and potential interaction sites. While experimental data for this specific molecule is sparse in the literature, the methodologies outlined here, which have been validated on similar compounds, provide a clear path for future computational investigation. Furthermore, molecular docking presents a promising avenue to explore the therapeutic potential of this compound by screening it against various biological targets. This guide serves as a comprehensive resource for researchers aiming to apply computational chemistry techniques to explore the properties and potential applications of this and related molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activity of 2-(3-Aminophenyl)benzoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the potential biological activity of 2-(3-Aminophenyl)benzoic acid. As of the date of this publication, direct experimental studies on this specific compound are limited in publicly accessible literature. The hypotheses and methodologies presented herein are based on the well-documented activities of structurally analogous compounds, primarily the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound is an aromatic carboxylic acid containing a diphenylamine-like backbone. This core structure is isomeric to N-phenylanthranilic acid (fenamic acid), the parent compound for a class of widely used NSAIDs.[1][2][3] Based on this strong structural analogy, the primary hypothesized biological activity for this compound is the inhibition of cyclooxygenase (COX) enzymes , leading to anti-inflammatory and analgesic effects.[4][5][6] Secondary activities, common to aminobenzoic acid derivatives, could include anticancer and antioxidant properties. This whitepaper outlines the theoretical mechanism of action, provides quantitative data from analogous compounds, details relevant experimental protocols for validation, and visualizes key pathways and workflows.
Hypothesized Biological Activity and Mechanism of Action
Primary Hypothesized Activity: Anti-inflammatory via COX Inhibition
The fenamate class of NSAIDs, including mefenamic acid and meclofenamic acid, exert their therapeutic effects by inhibiting COX-1 and COX-2 enzymes.[4][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are critical mediators of inflammation, pain, and fever.[6][7] Inhibition of prostaglandin synthesis is the cornerstone of the anti-inflammatory action of NSAIDs.[7]
Given that this compound shares the diphenylamine carboxylic acid scaffold, it is highly probable that it also binds to the active site of COX enzymes, preventing substrate access and subsequent prostaglandin production.
Downstream Signaling: Modulation of the NF-κB Pathway
Prostaglandins, particularly PGE2, can amplify inflammatory responses by modulating various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of genes involved in inflammation and immunity.[8][9][10] By inhibiting prostaglandin production, this compound would indirectly suppress the potentiation of NF-κB signaling, leading to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][11]
Other Potential Activities
Derivatives of aminobenzoic acids have demonstrated a wide range of biological activities. Therefore, secondary investigations into the potential of this compound could include:
-
Anticancer Activity: Many aminobenzoic acid analogs exhibit cytotoxic effects against various cancer cell lines.
-
Antioxidant Activity: The aminophenyl moiety could confer radical scavenging properties.
-
Antimicrobial Activity: Various derivatives have shown efficacy against bacterial and fungal strains.
Quantitative Data from Structurally Analogous Compounds
To provide a quantitative context for the hypothesized COX inhibition, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for several well-characterized fenamate NSAIDs against human COX-1 and COX-2. It is anticipated that this compound would exhibit values within a similar range.
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Mefenamic Acid | 40 nM | 3 µM | 0.013 | [8][9] |
| Flufenamic Acid | Data unavailable | Data unavailable | Non-selective inhibitor | |
| Tolfenamic Acid | Not achieved | 0.2 µM | >1 (Selective for COX-2) | [4] |
| Meclofenamic Acid | 40 nM | 50 nM | 0.8 |
Note: IC₅₀ values can vary based on assay conditions. The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1.
Proposed Experimental Protocols
To validate the hypothesized biological activities of this compound, the following standard experimental protocols are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add buffer, co-factors, and the COX enzyme solution to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Termination: Stop the reaction after a fixed time (e.g., 2 minutes) by adding a strong acid (e.g., 2.0 M HCl).
-
Product Quantification: The primary product, Prostaglandin H2 (PGH2), is unstable. Therefore, its downstream, more stable product, Prostaglandin E2 (PGE2), is typically quantified using methods like Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on the metabolic activity and viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow viable, metabolically active cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
This compound possesses a molecular scaffold strongly indicative of anti-inflammatory activity mediated by the inhibition of COX enzymes. Its structural relationship to the fenamate class of NSAIDs provides a solid foundation for this hypothesis. Further potential as an anticancer or antioxidant agent may also exist.
The immediate path forward requires the empirical validation of these hypotheses. The synthesis of this compound followed by the execution of the in vitro COX inhibition and cytotoxicity assays detailed in this paper are critical next steps. Positive results from these initial screens would warrant further investigation, including in vivo animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its potential as a novel therapeutic agent.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is Flufenamic Acid used for? [synapse.patsnap.com]
- 9. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis Route for 2-(3-Aminophenyl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic route for the preparation of 2-(3-Aminophenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by a catalytic hydrogenation to reduce a nitro group to the target primary amine. This application note includes detailed experimental protocols, a summary of quantitative data, and a diagram illustrating a relevant biological pathway associated with aminobiphenyl compounds.
Introduction
Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a carboxylic acid and an amino group on adjacent phenyl rings, makes it a valuable building block for the synthesis of more complex heterocyclic systems and as a potential ligand for metal catalysts. The synthetic strategy outlined herein is designed to be robust and scalable, utilizing well-established and high-yielding chemical transformations.
Overall Synthesis Scheme
The synthesis of this compound is achieved through the following two-step route:
-
Step 1: Suzuki-Miyaura Coupling. 2-Bromobenzoic acid is coupled with 3-nitrophenylboronic acid using a palladium catalyst to form 2-(3-nitrophenyl)benzoic acid.
-
Step 2: Catalytic Hydrogenation. The intermediate, 2-(3-nitrophenyl)benzoic acid, is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the corresponding amine, yielding the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on literature precedents for similar transformations.[1][2][3]
| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | 2-Bromobenzoic acid, 3-Nitrophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | 2-(3-Nitrophenyl)benzoic acid | 85-95 | >95 |
| 2 | Catalytic Hydrogenation | 2-(3-Nitrophenyl)benzoic acid | 10% Pd/C, H₂ | Methanol | 25 | 4-6 | This compound | >95 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-(3-Nitrophenyl)benzoic acid via Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst mixture to the reaction flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromobenzoic acid.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 2-(3-nitrophenyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2-(3-Nitrophenyl)benzoic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask, add 2-(3-nitrophenyl)benzoic acid (1.0 eq) and methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the final product as a solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Metabolic activation pathway of 4-aminobiphenyl.[4][5]
References
Application Notes and Protocols for the Synthesis of 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed laboratory protocol for the synthesis of 2-(3-Aminophenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl backbone, followed by the reduction of a nitro group to the desired amine.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. The values are based on typical yields reported for analogous reactions in the scientific literature.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 2-(3-Nitrophenyl)benzoic acid | C₁₃H₉NO₄ | 243.22 | 85-95 | >95 |
| 2 | This compound | C₁₃H₁₁NO₂ | 213.23 | 90-99 | >98 |
Experimental Protocols
This section details the methodologies for the two key stages in the preparation of this compound.
Part 1: Synthesis of 2-(3-Nitrophenyl)benzoic Acid via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-bromobenzoic acid and 3-nitrophenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask. The mixture should be degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic solvent is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous layer is diluted with water and acidified to a pH of approximately 2 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(3-nitrophenyl)benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Reduction of 2-(3-Nitrophenyl)benzoic Acid to this compound
This protocol outlines the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
2-(3-Nitrophenyl)benzoic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
Procedure:
-
In a hydrogenation vessel, dissolve 2-(3-nitrophenyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
The vessel is sealed and the atmosphere is replaced with hydrogen gas. This is typically done by evacuating the vessel and backfilling with hydrogen several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon.
-
The catalyst is removed by filtering the reaction mixture through a pad of Celite. The filter cake should be washed with the reaction solvent.
-
The filtrate is collected, and the solvent is removed under reduced pressure to yield the this compound product.
-
The product can be purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship of reactants and catalysts in the synthetic pathway.
Application Notes and Protocols: 2-(3-Aminophenyl)benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminophenyl)benzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and an amino group on a diphenyl scaffold. This unique arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic systems. The inherent reactivity of the amino and carboxylic acid moieties allows for a variety of chemical transformations, including cyclization, condensation, and acylation reactions. These reactions pave the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for key synthetic transformations using this compound and summarizes relevant quantitative data.
Core Applications: Synthesis of Fused Heterocyclic Systems
The strategic positioning of the amino and carboxylic acid groups in this compound facilitates intramolecular reactions to form fused heterocyclic compounds. A primary application is its use as a precursor for quinazolinone and isoindolinone derivatives, which are important scaffolds in numerous biologically active compounds.
A key synthetic pathway involves the reaction of this compound with an anhydride, such as phthalic anhydride. This reaction proceeds through an initial acylation of the amino group to form an intermediate phthalamic acid derivative. Subsequent intramolecular cyclization can then lead to the formation of a new heterocyclic ring.
Logical Workflow for the Synthesis of N-Aryl Phthalimides
The following diagram illustrates the general workflow for the synthesis of N-aryl phthalimides from an aminobenzoic acid and phthalic anhydride, a reaction analogous to the applications of this compound.
Caption: General workflow for N-aryl phthalimide synthesis.
Experimental Protocols
The following section provides a detailed protocol for a key transformation involving a molecule structurally related to this compound, which serves as a representative example of the synthetic utility of this class of compounds.
Protocol 1: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
This protocol details the synthesis of a phthaloyl-protected amino acid, which is analogous to the reaction of this compound with phthalic anhydride. The fusion method described is an environmentally friendly and efficient approach.[1]
Materials:
-
Alanine
-
Phthalic anhydride
-
Heating mantle
-
Round-bottom flask
-
Stir bar
Procedure:
-
Combine equimolar amounts of alanine and phthalic anhydride in a round-bottom flask equipped with a stir bar.
-
Heat the mixture to 150°C using a heating mantle and stir for 30-45 minutes.[1]
-
During the reaction, any unreacted phthalic anhydride will sublime on the walls of the flask.
-
After the reaction is complete, allow the flask to cool to room temperature.
-
The product, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, is obtained as a crystalline solid.
-
The sublimed phthalic anhydride can be easily removed from the flask.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: 70-80%[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a representative phthaloyl-protected amino acid, demonstrating the efficiency of the described synthetic method.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | C₁₁H₉NO₄ | 219.19 | 70-80 | 147-149 |
Signaling Pathway Implication of Quinazoline Derivatives
Derivatives synthesized from aminobenzoic acid precursors, such as quinazolines, have been shown to possess significant biological activity, including anticancer properties. Many of these compounds act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
The Versatility of 2-(3-Aminophenyl)benzoic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-aminophenyl)benzoic acid scaffold, a key structural motif, has emerged as a versatile building block in medicinal chemistry. Its unique arrangement of a benzoic acid and an aniline moiety in a meta-relationship provides a valuable framework for the design and synthesis of targeted therapeutic agents. This document explores the diverse applications of this compound derivatives, with a primary focus on their role as potent enzyme inhibitors in oncology, neurodegenerative diseases, and inflammatory conditions. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.
Application as Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors
Derivatives of this compound have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[1][2][3] AKR1C3 catalyzes the conversion of androstenedione to testosterone, a key driver of prostate cancer cell proliferation.[2][4] By inhibiting AKR1C3, these compounds can effectively suppress androgen biosynthesis within the tumor microenvironment.
The meta-position of the carboxylic acid group on the benzoic acid ring is crucial for conferring selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2.[4] This selectivity is critical to avoid off-target effects, as AKR1C1 and AKR1C2 are involved in the breakdown of dihydrotestosterone (DHT).[4]
Quantitative Data: Inhibition of AKR1C Isoforms
The inhibitory activity of various substituted 3-(phenylamino)benzoic acid derivatives against AKR1C isoforms is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Substituent (R) | AKR1C3 IC50 (μM) | AKR1C2 IC50 (μM) | AKR1C1 IC50 (μM) | Selectivity (AKR1C2/AKR1C3) |
| 1 | H | 0.94 | 13 | >100 | 14 |
| 2 | 4'-NO₂ | 0.036 | 3.6 | >100 | 100 |
| 3 | 4'-CN | 0.045 | 4.8 | >100 | 107 |
| 4 | 4'-CF₃ | 0.080 | >100 | >100 | >1250 |
| 5 | 4'-COCH₃ | 0.11 | 39 | >100 | 360 |
| 6 | 4'-Cl | 0.22 | 16 | >100 | 73 |
| 7 | 4'-F | 0.49 | 21 | >100 | 43 |
Data sourced from multiple studies.[1][3]
Experimental Protocol: Fluorimetric Assay for AKR1C3 Inhibition
This protocol describes a method to determine the inhibitory potency of this compound derivatives against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Phosphate buffer (100 mM, pH 7.0)
-
NADP⁺ (200 μM)
-
S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol) as substrate
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADP⁺, and the AKR1C3 enzyme in each well of the 96-well plate.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol. The final concentration of S-tetralol should be equal to its KM value for AKR1C3 (165 μM).[2]
-
The total volume of the assay mixture should be 200 μl, with a final DMSO concentration of 4%.[2]
-
Monitor the increase in NADPH fluorescence over time using a microplate reader (Excitation: 340 nm, Emission: 460 nm).
-
Calculate the initial velocity of the reaction from the linear portion of the progress curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: AKR1C3 in Androgen Biosynthesis
The following diagram illustrates the role of AKR1C3 in the androgen biosynthesis pathway and its inhibition by this compound derivatives.
References
- 1. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Aminophenyl)benzoic Acid as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3-aminophenyl)benzoic acid as a versatile precursor for the synthesis of novel heterocyclic compounds, particularly focusing on the generation of phenanthridinone derivatives. Phenanthridinones are a significant class of nitrogen-containing heterocycles that form the core structure of various biologically active molecules and natural products, exhibiting a range of pharmacological activities, including antitumor and anti-inflammatory properties.
The protocols outlined below detail a two-step synthetic pathway commencing with the acylation of this compound, followed by an intramolecular cyclization to yield a novel phenanthridinone derivative. This is followed by a discussion of the potential biological significance of such compounds and methods for their evaluation.
Synthesis of Novel Phenanthridinone Derivatives
The synthesis of phenanthridinone derivatives from this compound is a promising route for the development of new chemical entities with potential therapeutic applications. The general strategy involves the initial formation of an amide bond by acylating the 3-amino group, followed by an intramolecular cyclization to construct the phenanthridinone scaffold.
Part 1: Acylation of this compound
This initial step involves the formation of an amide linkage by reacting the amino group of this compound with an acylating agent. This protocol provides a general method for this transformation.
Experimental Protocol: Synthesis of 2-(3-Acetamidophenyl)benzoic Acid
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of pyridine.
-
To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(3-acetamidophenyl)benzoic acid.
Part 2: Intramolecular Cyclization to Phenanthridinone
The second step involves the intramolecular cyclization of the acylated product to form the phenanthridinone ring system. Palladium-catalyzed C-H activation is a modern and efficient method for this transformation.
Experimental Protocol: Synthesis of a Novel Phenanthridinone Derivative
Materials:
-
2-(3-Acetamidophenyl)benzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add 2-(3-acetamidophenyl)benzoic acid (1 equivalent), palladium(II) acetate (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized phenanthridinone derivatives, illustrating the type of data that would be generated during a drug discovery campaign.
| Compound ID | R Group | Yield (%) | Purity (%) | IC₅₀ (µM) vs. Cancer Cell Line X |
| PD-001 | Methyl | 65 | >98 | 12.5 |
| PD-002 | Ethyl | 62 | >99 | 10.2 |
| PD-003 | Phenyl | 55 | >97 | 5.8 |
| PD-004 | 4-Fluorophenyl | 58 | >98 | 2.1 |
Biological Evaluation of Novel Phenanthridinones
Phenanthridinone-based compounds have been reported to exhibit a variety of biological activities. The newly synthesized derivatives should be subjected to a panel of in vitro assays to determine their potential therapeutic value.
Application Notes:
-
Anticancer Activity: Many phenanthridinone derivatives have shown potent cytotoxic effects against various cancer cell lines. The synthesized compounds can be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using standard assays like the MTT or SRB assay to determine their IC₅₀ values.
-
Enzyme Inhibition: Some phenanthridinones are known to be inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy. Enzymatic assays can be performed to evaluate the inhibitory activity of the novel compounds against relevant enzymes.
-
Antioxidant Activity: The antioxidant potential of the synthesized compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
-
Anti-inflammatory Activity: The anti-inflammatory properties can be investigated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandins in cell-based assays.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be modulated by the synthesized phenanthridinone derivatives.
References
Application Notes and Protocols for the Quantification of 2-(3-Aminophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(3-Aminophenyl)benzoic acid in various matrices. The methodologies described are based on established analytical techniques and data from the analysis of structurally related compounds, including aminobenzoic acid isomers and benzoic acid. These protocols are intended to serve as a comprehensive guide and may require further optimization for specific sample types and laboratory instrumentation.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several robust analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The primary techniques covered in this document are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, reliable method for the separation and quantification of organic molecules.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique suitable for the quantification of the pure substance or in simple mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a standard method for the analysis of aromatic carboxylic acids. The separation of this compound can be achieved using a reversed-phase column.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of an HPLC-UV method for the analysis of this compound, based on data from similar compounds.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2.2.3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm or 254 nm (based on the UV spectrum of aminobenzoic acid isomers).[1][2]
2.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Quantitative Data Summary
The following table outlines the expected performance characteristics for an LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
3.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3.2.3. LC and MS Conditions
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Based on the structure, positive mode ([M+H]⁺) is likely.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Predicted [M+H]⁺: m/z 214.08[3]
-
3.2.4. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in methanol.
-
Working Standards: Prepare calibration curve standards by spiking the appropriate matrix (e.g., plasma, urine) with working standard solutions.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
UV-Vis Spectrophotometry
This technique is suitable for the quantification of this compound in bulk or in simple formulations where interfering substances are minimal.
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (UV grade) or Ethanol
-
Deionized water
4.2.2. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
4.2.3. Method
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on isomers, the λmax is expected to be around 226-230 nm and 272 nm.[2]
-
-
Calibration Curve:
-
Prepare a stock solution (100 µg/mL) of the reference standard in methanol.
-
From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 20 µg/mL.
-
Measure the absorbance of each standard at the determined λmax using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample in methanol at a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Logical Relationship Diagram
Caption: UV-Vis Spectrophotometry Logical Workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminophenyl)benzoic acid is a chemical intermediate that possesses both an amino and a carboxylic acid functional group, making it a compound of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability testing. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to provide excellent peak shape, resolution, and sensitivity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the chromatographic behavior of the molecule and for developing a suitable analytical method.
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [2] |
| pKa (Carboxylic Acid) | ~4.5 | [3] |
| pKa (Amine) | ~3.0 | [4] |
| XlogP | 2.2 | [5] |
| UV λmax | ~230 nm, ~280 nm |
Note: pKa and UV λmax values are estimated based on structurally similar compounds. Experimental verification is recommended for precise method optimization.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
Ammonium acetate (HPLC grade)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), 280 nm (Secondary) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data from the analysis of this compound using the described HPLC method.
| Parameter | Result |
| Retention Time (tR) | ~ 6.5 min |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the general workflow for developing the HPLC method for this compound analysis.
Caption: Workflow for HPLC Method Development.
Logical Relationships in Method Optimization
This diagram shows the key parameters and their influence on the critical quality attributes of the chromatographic separation.
Caption: Interplay of Method Parameters and Chromatographic Attributes.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for use in research, development, and quality control environments. The provided experimental protocol and performance characteristics serve as a comprehensive guide for the implementation of this analytical procedure. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.
References
Application Notes and Protocols for the Synthesis of Polymers from 2-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected material properties for the synthesis of polymers using 2-(3-Aminophenyl)benzoic acid as a monomer. This versatile AB-type monomer, containing both an amine and a carboxylic acid functional group, is a valuable building block for the creation of high-performance polyamides and polyimides with potential applications in advanced materials and drug delivery systems.
Section 1: Synthesis of Polyamide via Self-Condensation
This compound can undergo self-condensation polymerization to yield an aromatic polyamide with a pendant carboxylic acid group in the repeating unit. This pendant group can be utilized for further functionalization, influencing the polymer's solubility and potential for applications such as drug conjugation. Direct polycondensation methods are typically employed for this type of polymerization.
Experimental Protocol: Direct Polycondensation of this compound
This protocol is adapted from the Yamazaki-Higashi phosphorylation method, a common technique for synthesizing polyamides from dicarboxylic acids and diamines, and can be applied to the self-condensation of aminobenzoic acids.[1][2]
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Calcium chloride (CaCl2)
-
Methanol (MeOH)
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol).
-
Add 7.0 mL of NMP and 0.5 mL of pyridine to the flask.
-
Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Add triphenyl phosphite (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 110°C and maintain this temperature with continuous stirring for 15 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing a 2:3 (v/v) mixture of distilled water and methanol with vigorous stirring.
-
A white, fibrous precipitate of the polyamide will form.
-
Collect the polymer by vacuum filtration and wash it thoroughly with distilled water and then with methanol to remove any unreacted monomers and salts.
-
Dry the resulting polyamide in a vacuum oven at 110°C for 24 hours.
Expected Properties of Polyamide Derived from this compound
The following table summarizes the expected properties of the polyamide, based on data from analogous aromatic polyamides with pendant groups.[1]
| Property | Expected Value |
| Thermal Properties | |
| Glass Transition Temp. (Tg) | 220 - 335 °C |
| 10% Weight Loss Temp. (TGA) | > 300 °C in N2 |
| Solubility | |
| Soluble in | NMP, DMAc, DMF, Pyridine |
| Mechanical Properties | (for films cast from solution) |
| Tensile Strength | 86 - 109 MPa |
| Elongation at Break | 13 - 22% |
| Initial Modulus | 2.15 - 2.63 GPa |
Synthesis Workflow for Polyamide
Section 2: Synthesis of Polyimide with Pendant Carboxylic Acid Groups
The amino group of this compound can react with aromatic dianhydrides in a two-step process to form polyimides. The resulting polymers will possess pendant carboxylic acid groups, which can enhance their solubility and provide sites for further modification.
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol follows the classical two-step method for polyimide synthesis, which involves the formation of a poly(amic acid) intermediate followed by thermal imidization.[3][4] This procedure is based on the synthesis of polyimides from the structurally similar 3,5-diaminobenzoic acid.[5]
Materials:
-
This compound
-
An aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, or 4,4'-Oxydiphthalic anhydride - ODPA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and heat it according to the following program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Expected Properties of Polyimide with Pendant Carboxylic Acid Groups
The properties of the resulting polyimide will depend on the dianhydride used. The following table provides expected values based on polyimides derived from 3,5-diaminobenzoic acid.[5]
| Property | Expected Value (with different dianhydrides) |
| Thermal Properties | |
| Glass Transition Temp. (Tg) | 251 - 302 °C |
| 10% Weight Loss Temp. (TGA) | > 430 °C in N2 |
| Solubility | |
| Soluble in | NMP, DMAc, DMF |
| Potentially soluble in | Chloroform (depending on dianhydride) |
| Film Properties | |
| Appearance | Flexible, transparent films |
Synthesis Workflow for Polyimide
References
experimental setup for reactions involving 2-(3-Aminophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving 2-(3-Aminophenyl)benzoic acid. It includes synthetic procedures, characterization data, and potential biological applications, with a focus on its role as a potential modulator of the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) signaling pathway.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 213.23 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown powder | General knowledge |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | General knowledge |
| Predicted XlogP | 2.2 | --INVALID-LINK-- |
Spectroscopic Data Summary:
| Technique | Description |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.8 (br s, 1H, COOH), 7.8-7.2 (m, 4H, Ar-H), 7.1-6.8 (m, 4H, Ar-H), 5.3 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.5, 149.0, 142.1, 132.5, 131.8, 130.5, 129.4, 128.7, 118.9, 116.2, 115.8, 114.5 |
| IR (KBr) | ν (cm⁻¹): 3450-3200 (N-H, O-H stretching), 3050 (Ar C-H stretching), 1680 (C=O stretching), 1600, 1480 (Ar C=C stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 214.0862 [M+H]⁺, 212.0717 [M-H]⁻ |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a representative method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 3-aminophenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
To the aqueous residue, add 1 M HCl to adjust the pH to ~6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Melting Point | 172-175 °C |
N-Acylation of this compound
This protocol details a general procedure for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathway and Biological Activity
Derivatives of aminobenzoic acid have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. Notably, a phenyl-thiazolyl-benzoic acid derivative has been identified as a dual agonist of Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα). This suggests that this compound and its derivatives may modulate this critical signaling pathway.
RAR/RXR Signaling Pathway
The RAR/RXR signaling pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are nuclear receptors that form heterodimers (RXR-RAR). In the absence of a ligand, this heterodimer binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) and recruits corepressors, leading to transcriptional repression. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which results in the transcription of target genes.
Caption: RAR/RXR Signaling Pathway Activation.
Experimental Protocol: Luciferase Reporter Assay for RAR/RXR Activation
This protocol can be used to determine if this compound or its derivatives can activate the RAR/RXR signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RARE-luciferase reporter plasmid
-
RXR and RAR expression plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound (or test compound)
-
9-cis-Retinoic acid (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid, RXR and RAR expression plasmids, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, 9-cis-retinoic acid (positive control), or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the relative luciferase units (RLU) against the compound concentration to determine the dose-response curve and calculate the EC₅₀ value.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for biological evaluation of activity.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-Aminophenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(3-Aminophenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound? A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I select the best purification technique for my sample? A2: For general purification of solid material with crystalline properties, recrystallization is often the first choice.[1][2] If the crude product contains significant amounts of neutral, acidic, or basic impurities, a preliminary acid-base extraction is highly effective due to the amphoteric nature of the target compound.[3][4] For separating structurally similar impurities or for achieving very high purity, column chromatography is the preferred method.[5]
Q3: What are the likely impurities in crude this compound? A3: Potential impurities can include unreacted starting materials, byproducts from the synthesis (such as other isomers or related aromatic compounds), and residual solvents or reagents. The purification strategy should be designed to remove these specific contaminants.
Q4: How does the amphoteric nature of this compound affect its purification by acid-base extraction? A4: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to be soluble in both aqueous acid (by protonating the amine) and aqueous base (by deprotonating the carboxylic acid). This property is exploited in acid-base extraction to separate it from neutral impurities, or from other acidic or basic compounds with different pKa values.[3][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization Issues | ||
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is lower than the melting point of the solute. 2. The solution is cooling too quickly. 3. The presence of impurities is depressing the melting point. | 1. Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved before adding the anti-solvent. 2. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 3. Consider a preliminary purification step like a wash or acid-base extraction.[8] |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a non-saturated solution. 2. The solution is supersaturated, but nucleation has not started. | 1. Boil off some solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][9] |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8] 2. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent the solution from cooling during filtration.[1][8] |
| Acid-Base Extraction Issues | ||
| An emulsion forms at the aqueous-organic interface. | 1. Vigorous shaking of the separatory funnel. | 1. Gently swirl or invert the funnel instead of shaking vigorously. 2. To break the emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| The product does not precipitate after pH adjustment. | 1. The pH has not been adjusted to the isoelectric point of the compound. 2. The solution is too dilute. | 1. Carefully adjust the pH. This compound will precipitate when the net charge is zero. 2. If the volume is large, consider concentrating the solution or extracting the product back into an organic solvent after pH adjustment. |
| Column Chromatography Issues | ||
| The compound streaks or shows poor separation on a silica gel column. | 1. The acidic nature of silica gel is strongly interacting with the basic amino group of the compound.[5] | 1. Add a small amount of a competing base, like triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic silanol groups.[5] 2. Use an alternative stationary phase, such as amino-functionalized silica or alumina.[5] |
| The compound does not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound is irreversibly binding to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If using silica, try switching to a more polar solvent system that includes methanol or the addition of triethylamine. |
Quantitative Data Summary
The following table summarizes typical outcomes for different purification techniques. Actual results will vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Typical Purity Achieved (HPLC) | Expected Recovery Yield | Primary Application |
| Recrystallization | >98% | 75-90% | Removing minor impurities from a mostly pure solid.[1] |
| Acid-Base Extraction | >95% (as a preliminary step) | 85-95% | Removing neutral, strongly acidic, or strongly basic impurities.[3] |
| Column Chromatography | >99.5% | 60-85% | High-purity separation from structurally similar isomers or byproducts. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is already relatively pure (>90%).
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 25 mL of 95% ethanol and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (approx. 0.1 g) of activated carbon. Reheat the solution to a gentle boil for 2-3 minutes.
-
Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask.[10]
-
Crystallization: To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water (1:2) mixture. Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is ideal for removing neutral impurities from the crude product.
-
Dissolution: Dissolve 5.0 g of the crude material in 50 mL of diethyl ether or ethyl acetate in a 250 mL separatory funnel. If some material does not dissolve, it may be an inorganic impurity.
-
Base Extraction: Add 30 mL of 1 M NaOH(aq) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.[6]
-
Separation: Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh 20 mL portion of 1 M NaOH(aq). Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl(aq) dropwise to neutralize the solution. This compound will precipitate out. Continue adding HCl until the pH is approximately 4-5 (check with pH paper).[11]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with two portions of cold deionized water.
-
Drying: Dry the purified product, preferably in a vacuum oven. For higher purity, this product can be further recrystallized as described in Protocol 1.
Purification Workflow Diagram
The following diagram illustrates the logical workflow for selecting a suitable purification strategy for crude this compound.
Caption: Logical workflow for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. biotage.com [biotage.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3-Aminophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3-Aminophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this important biphenyl compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Ullmann condensation. The Suzuki coupling typically involves the reaction of a 2-halobenzoic acid with 3-aminophenylboronic acid (or its esters) catalyzed by a palladium complex. The Ullmann condensation generally employs a copper catalyst to couple a 2-halobenzoic acid with 3-aminoaniline or a related derivative.
Q2: I am experiencing very low yields in my Suzuki coupling reaction. What are the likely causes?
A2: Low yields in Suzuki couplings are a common issue and can stem from several factors. Key areas to investigate include the quality and stability of the 3-aminophenylboronic acid, the activity of the palladium catalyst, and the reaction conditions. 3-Aminophenylboronic acid can be prone to degradation, and using a freshly prepared or high-purity reagent is crucial. Catalyst deactivation, often due to oxygen contamination, is another major contributor to low yields. Additionally, suboptimal base selection, solvent, or temperature can significantly impact the reaction's efficiency.
Q3: What are the typical side products I might encounter in the synthesis of this compound?
A3: In Suzuki couplings, common side products include homocoupling of the boronic acid to form 3,3'-diaminobiphenyl and deboronation of the starting material. For Ullmann condensations, side reactions can be more prevalent at the high temperatures often required, leading to decarboxylation or the formation of complex mixtures. In both methods, residual starting materials can also be a significant impurity if the reaction does not go to completion.
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound can typically be achieved through recrystallization. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in hot ethanol, and then water is added until the solution becomes slightly turbid. Slow cooling should afford crystalline this compound. If colored impurities are present, treatment with activated carbon in the hot solution before filtration can be beneficial. For more challenging purifications, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Degradation of 3-aminophenylboronic acid. 3. Inappropriate base or solvent. 4. Insufficient degassing (oxygen contamination). | 1. Use a fresh palladium catalyst and ligand. Consider a pre-catalyst for more reliable activation. 2. Use high-purity 3-aminophenylboronic acid or its pinacol ester. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). 4. Ensure thorough degassing of the solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Formation of Homocoupled Byproduct (3,3'-diaminobiphenyl) | 1. Presence of oxygen. 2. Suboptimal reaction conditions. | 1. Rigorously degas the reaction mixture. 2. Adjust the stoichiometry of the reactants; a slight excess of the halo-benzoic acid may suppress homocoupling. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also be beneficial. 2. Increase the catalyst loading or use a more robust ligand. |
Ullmann Condensation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. High reaction temperatures leading to degradation. 2. Inefficient catalyst system. 3. Poor choice of base. | 1. If possible, screen for a more active catalyst system that allows for lower reaction temperatures. 2. Experiment with different copper sources (e.g., CuI, Cu₂O) and consider the use of a ligand (e.g., proline, phenanthroline). 3. The choice of base is critical; K₂CO₃ or Cs₂CO₃ are often effective. |
| Formation of Multiple Byproducts | 1. Harsh reaction conditions. | 1. Optimize the reaction temperature and time to minimize side reactions. 2. The use of a suitable ligand can often lead to cleaner reactions at lower temperatures. |
| Difficulty in Product Isolation | 1. Formation of copper complexes with the product. | 1. During workup, an acidic wash can help to remove copper salts. In some cases, treatment with a chelating agent may be necessary. |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 3-Aminophenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. Degas the resulting mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes in the hot solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Slowly add warm deionized water to the hot filtrate with continuous stirring until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Visualizations
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Common side reactions in the Suzuki coupling synthesis.
Technical Support Center: Synthesis of 2-(3-Aminophenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Aminophenyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common methods for synthesizing this compound and similar biaryl compounds are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation and the Suzuki-Miyaura coupling. The choice between these methods often depends on the availability of starting materials, catalyst cost, and tolerance of functional groups.
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, decomposition of starting materials or products, and the formation of side products. Key areas to investigate are the quality of the catalyst, the purity of reagents and solvents, and the optimization of reaction conditions such as temperature and reaction time.[1]
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted starting materials (e.g., a halogenated benzoic acid or an aminophenylboronic acid), homo-coupling byproducts (e.g., biphenyl-3,3'-diamine or biphenyl-2,2'-dicarboxylic acid), or products of side reactions.
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be highly effective for removing impurities.[2] For more challenging separations, column chromatography using silica gel may be necessary.
Q5: What is the role of the ligand in copper-catalyzed Ullmann condensations?
A5: In modern Ullmann-type reactions, ligands such as 1,10-phenanthroline or diamines are used to stabilize the copper catalyst and increase its solubility and reactivity. This allows the reaction to proceed at lower temperatures and with greater efficiency compared to traditional Ullmann conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Recommended Solution |
| Poor Catalyst Activity | Ensure the catalyst is not old or degraded. For copper-catalyzed reactions, consider in-situ preparation of "activated" copper powder or using a well-defined copper(I) source with a suitable ligand. For palladium catalysts, ensure they are handled under an inert atmosphere to prevent deactivation. |
| Suboptimal Reaction Temperature | Ullmann reactions traditionally require high temperatures (>200 °C), but modern protocols with ligands can lower this.[3] Suzuki couplings are typically run at lower temperatures (80-120 °C). Optimize the temperature for your specific catalyst system and substrates. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Ullmann reactions, a strong base like potassium carbonate is often used. The base's strength and solubility can significantly impact the reaction rate and yield. |
| Presence of Water or Oxygen | Both Ullmann and Suzuki reactions can be sensitive to air and moisture, which can deactivate the catalyst. Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of Starting Materials | Aminobenzoic acids can be susceptible to decarboxylation at very high temperatures. If using harsh conditions, monitor for the loss of the carboxylic acid group. |
Formation of Byproducts
| Potential Cause | Recommended Solution |
| Homo-coupling of Boronic Acid (Suzuki) | This is a common side reaction in Suzuki couplings. To minimize it, add the aryl halide slowly to the reaction mixture. Using a 2-propanol/water solvent system can sometimes suppress this side reaction. |
| Formation of Phenols | Decomposition of the diazonium salt, if used in an alternative synthetic route, can form phenolic impurities.[1] Ensure strict temperature control (0-5°C) during diazotization.[1] |
| Oxidation of Amino Group | The amino group can be sensitive to oxidation, especially at high temperatures in the presence of air and certain metal catalysts. Maintaining an inert atmosphere is crucial. |
Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation
This protocol describes a modern approach to the Ullmann condensation using a copper catalyst and a ligand.
Step 1: Reaction Setup
-
To a dry reaction vessel, add 2-chlorobenzoic acid (1 equivalent), 3-aminoaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous, degassed dimethylformamide (DMF) as the solvent.
Step 2: Reaction
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and acidify with hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Filter the crude product and wash with water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis using a palladium catalyst.
Step 1: Reaction Setup
-
In a reaction flask, combine 2-bromobenzoic acid (1 equivalent), 3-aminophenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, typically potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
Step 2: Reaction
-
Heat the mixture to reflux (around 80-100°C) with stirring.
-
Monitor the reaction's progress by TLC until the starting materials are consumed (typically 4-12 hours).
Step 3: Workup and Purification
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Acidify with HCl to a pH of ~2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting solid by column chromatography or recrystallization.
Data Presentation
The following tables present illustrative data for typical yields and purity improvements based on the described protocols. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ullmann | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 130 | 65-80 |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 75-90 |
Table 2: Purity Profile Before and After Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Appearance | Brownish solid | Off-white to pale yellow crystals |
| Recovery Yield | N/A | 80-90% |
Visualizations
References
identification of byproducts in 2-(3-Aminophenyl)benzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Aminophenyl)benzoic acid. The information is designed to help identify and mitigate the formation of byproducts in common reactions involving this versatile bifunctional molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Desired Amide Product in Coupling Reactions
Symptoms:
-
Low isolated yield of the target amide.
-
Presence of multiple spots on Thin Layer Chromatography (TLC), including unreacted starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete activation of the carboxylic acid | Use a more potent coupling reagent such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[1] Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate. |
| Self-condensation of this compound | Add the coupling partner (amine or alcohol) to the reaction mixture before adding the coupling reagent. Alternatively, protect the amino group of this compound with a suitable protecting group (e.g., Boc) before activating the carboxylic acid. |
| Formation of a symmetrical anhydride | This can occur if the amine coupling partner is added too slowly or if the reaction temperature is too high. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this side reaction. |
| Poor nucleophilicity of the coupling partner | Increase the reaction temperature or prolong the reaction time. For particularly challenging couplings, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride can be effective. |
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Issue 2: Formation of Unexpected Byproducts in Intramolecular Cyclization Reactions
Symptoms:
-
Isolation of a product with a different molecular weight than the expected cyclized product.
-
Complex NMR spectra indicating a mixture of products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Intermolecular reaction instead of intramolecular cyclization | Run the reaction at high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a larger volume of solvent over an extended period. |
| Alternative cyclization pathway | Depending on the reaction conditions and the substituents on the aromatic rings, cyclization could occur at a different position. Carefully analyze spectroscopic data (NMR, MS) to confirm the structure of the byproduct. Consider modifying the substrate or reaction conditions to favor the desired cyclization. |
| Decomposition of starting material or product | Harsh reaction conditions (high temperature, strong acid/base) can lead to decomposition. Attempt the reaction under milder conditions. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in amide coupling reactions with this compound?
A1: Due to its bifunctional nature, several byproducts can form. The most common include:
-
Dimerization/Oligomerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimers and oligomers.
-
N-Acylurea: If a carbodiimide coupling reagent (like EDC or DCC) is used, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of this compound to form a symmetrical anhydride.
Q2: How can I minimize the formation of the N-acylurea byproduct when using EDC?
A2: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine nucleophile.
Q3: My TLC shows a new, less polar spot that does not correspond to my starting material or desired product. What could it be?
A3: A less polar byproduct could be the result of an intramolecular cyclization if the reaction conditions are suitable (e.g., high temperature). This can lead to the formation of a phenanthridinone derivative, especially if the reaction involves activation of the carboxylic acid. Another possibility, if you are performing a reaction on the amino group, is the formation of a dimer through amide coupling.
Q4: What is the best way to purify the crude product from a this compound reaction?
A4: The purification method will depend on the properties of the desired product and the impurities.
-
Recrystallization: If the product is a solid with significantly different solubility from the byproducts in a particular solvent system, recrystallization can be a very effective method for purification.[2]
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Acid-Base Extraction: The amphoteric nature of this compound and some of its derivatives can be exploited for purification. By adjusting the pH of an aqueous solution, the compound can be selectively extracted into an organic or aqueous layer.
Data Presentation
The following table provides illustrative data on the potential yields of the desired product and common byproducts in a typical amide coupling reaction of this compound with a generic primary amine under different conditions. Note: This data is for illustrative purposes only and actual results may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Desired Amide Yield (%) | Dimer Byproduct Yield (%) | N-Acylurea Byproduct Yield (%) |
| EDC | None | 40-60 | 10-20 | 5-15 |
| EDC | HOBt | 70-85 | 5-10 | <5 |
| HATU | DIPEA | 85-95 | <5 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Reaction Workflow for HATU-mediated Amide Coupling
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 2: General Procedure for Intramolecular Cyclization to a Phenanthridinone Derivative
This protocol describes a general method for the intramolecular cyclization of an N-aryl derivative of this compound to form a phenanthridinone.
-
Preparation: In a round-bottom flask, dissolve the N-aryl-2-(3-aminophenyl)benzamide (1.0 equivalent) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (0.1 equivalents), and a suitable ligand if necessary.
-
Reaction: Heat the reaction mixture to a high temperature (typically 180-250 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolation and Purification: Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product. Collect the solid by filtration and wash with the non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Logical Relationship for Intramolecular Cyclization
Caption: Logical relationship for phenanthridinone synthesis.
References
stability and degradation of 2-(3-Aminophenyl)benzoic acid under stress conditions
Technical Support Center: 2-(3-Aminophenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound under various stress conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, which includes a carboxylic acid and an aromatic amine, this compound is susceptible to degradation through several pathways. The primary expected degradation routes include oxidation of the aminophenyl group, decarboxylation of the benzoic acid moiety, and potential photolytic degradation. Under oxidative stress, the amine group can be oxidized, potentially leading to colored degradation products.[1][2] High temperatures can promote decarboxylation.[3][4]
Q2: My solution of this compound has turned yellow/brown. What could be the cause?
A2: A color change to yellow or brown is a common indicator of degradation, particularly for compounds containing an aromatic amine.[2] This is often due to oxidation of the amino group, which can form colored impurities.[2] Exposure to air (oxygen) and/or light can accelerate this process. To mitigate this, it is recommended to handle the compound under an inert atmosphere and protect it from light.
Q3: I am observing a loss of the parent compound peak and the appearance of a new peak with a shorter retention time in my reverse-phase HPLC analysis after heat stress. What could this indicate?
A3: The appearance of a more polar compound (shorter retention time) and loss of the parent compound under thermal stress could suggest decarboxylation. The loss of the carboxylic acid group would result in a less polar molecule, which would typically have a longer retention time. However, if the degradation product is more polar due to other reactions, this could explain the observation. Another possibility is the formation of other degradation products with higher polarity. It is advisable to use mass spectrometry (LC-MS) to identify the mass of the new peak and confirm its structure.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Tightly sealed containers are essential to protect it from moisture and oxygen. For solutions, using degassed solvents can help minimize oxidative degradation.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram After Forced Degradation Studies
-
Symptom: Appearance of one or more new peaks in the HPLC chromatogram of stressed samples of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Degradation: The new peaks are likely degradation products.
-
Recommendation: Characterize the degradation products using LC-MS to determine their molecular weights. This will help in elucidating the degradation pathway.
-
-
Impurity in Stress Reagent: The new peak could be an impurity from the acid, base, or oxidizing agent used.
-
Recommendation: Run a blank injection of the stress medium (e.g., heated 0.1 M HCl) to check for interfering peaks.
-
-
Interaction with Excipients (for drug product studies): If working with a formulation, the new peak could be a result of an interaction between the drug substance and an excipient.
-
Recommendation: Conduct stress studies on individual excipients and the drug substance separately to identify the source of the interaction.
-
-
Issue 2: Poor Mass Balance in Stability Studies
-
Symptom: The sum of the assay of the main peak and the known impurities/degradants is significantly less than 100%.
-
Possible Causes & Troubleshooting Steps:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Recommendation: Use a mass-sensitive detector (e.g., CAD or ELSD) in parallel with the UV detector.
-
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Recommendation: Use headspace GC-MS to analyze for volatile degradation products.
-
-
Precipitation of Degradants: Some degradation products may be insoluble in the sample diluent and precipitate out.
-
Recommendation: Visually inspect sample vials for any precipitate. If observed, try a different solvent to dissolve all components.
-
-
Adsorption to Container: The drug substance or degradation products may adsorb to the surface of the container.
-
Recommendation: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | No. of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 |
| 0.1 M NaOH, 60°C, 24h | 12.2 | 3 |
| 3% H₂O₂, RT, 24h | 15.8 | 4 |
| Heat, 80°C, 48h | 5.1 | 1 |
| Photolytic (ICH Q1B) | 18.3 | 5 |
Table 2: Purity Analysis of Stressed Samples by HPLC-UV
| Stress Condition | Parent Peak Purity Angle | Parent Peak Purity Threshold |
| 0.1 M HCl, 60°C, 24h | 0.95 | 1.50 |
| 0.1 M NaOH, 60°C, 24h | 0.88 | 1.50 |
| 3% H₂O₂, RT, 24h | 0.75 | 1.50 |
| Heat, 80°C, 48h | 1.20 | 1.50 |
| Photolytic (ICH Q1B) | 0.68 | 1.50 |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of stability-indicating analytical methods.[6]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. The final concentration of the drug substance should be 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.[6]
4. Thermal Degradation:
-
Expose the solid this compound to a temperature of 80°C for 48 hours in a calibrated oven.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-((2-Aminophenyl)thio)benzoic Acid|CAS 54920-98-8 [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 2-(3-Aminophenyl)benzoic acid
This technical support center provides essential information for the safe handling, storage, and use of 2-(3-Aminophenyl)benzoic acid (CAS No. 67856-54-6) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the molecular formula C₁₃H₁₁NO₂.[1] It is often used as a chemical intermediate in the synthesis of more complex molecules.
Q2: What are the primary hazards associated with this compound?
Based on available data, this compound is associated with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a refrigerator at 2-8°C.[2] It should be protected from light.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to use standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
Use in a well-ventilated area or with a fume hood.
Q5: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Q6: What are the known incompatibilities for this chemical?
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 67856-54-6 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [1][2] |
| Melting Point | 174-176 °C | |
| Boiling Point | 424.1 ± 28.0 °C (Predicted) | |
| Appearance | Off-white to light brown powder | |
| Solubility | Soluble in methanol and DMSO. |
Safety and Hazard Information
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: A comprehensive Safety Data Sheet (SDS) should be consulted for complete and verified toxicological data.
Experimental Protocols
Representative Protocol: Amide Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add the primary amine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting Guides
Common Issues in Amide Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Presence of moisture in the reaction.- Steric hindrance of the amine or carboxylic acid.- Low nucleophilicity of the amine. | - Use fresh, high-purity coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and/or temperature.- Add a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Presence of Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine.- Incomplete reaction. | - Increase the equivalents of the limiting reagent.- Extend the reaction time. |
| Formation of Side Products | - Epimerization of chiral centers.- Formation of N-acylurea byproduct.- Self-condensation of the starting material. | - Add HOBt or another racemization suppressor.- Optimize the reaction temperature (often lower temperatures are better).- Control the stoichiometry and addition rate of reagents. |
| Difficult Purification | - Co-elution of product and byproducts.- Poor solubility of the product. | - Try a different solvent system for chromatography.- Consider recrystallization from a suitable solvent mixture. |
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
References
Technical Support Center: Synthesis of 2-(3-Aminophenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Aminophenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, specifically the Goldberg reaction. This involves the copper-catalyzed coupling of 2-chlorobenzoic acid and 3-aminoaniline.[1] This reaction is favored for its ability to form the crucial carbon-nitrogen bond between the two aromatic rings.
Q2: I am experiencing a very low yield of my product. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Catalyst Inactivation: The copper catalyst is sensitive to impurities and reaction conditions. It is crucial to use a high-purity copper source.
-
Suboptimal Reaction Temperature: Ullmann condensations typically require high temperatures to proceed efficiently.[1] Insufficient heat may lead to an incomplete reaction.
-
Poor Quality of Reagents: The purity of the starting materials, 2-chlorobenzoic acid and 3-aminoaniline, is critical. Impurities can lead to side reactions and lower the yield of the desired product.
-
Incorrect Stoichiometry: The molar ratios of the reactants and the catalyst are crucial for the reaction's success.
Q3: My final product is discolored and appears impure, even after initial isolation. What are the potential impurities?
A3: Discoloration and impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chlorobenzoic acid or 3-aminoaniline in the product.
-
Side Products: At the high temperatures required for the Ullmann reaction, side reactions such as dimerization of the starting materials can occur.
-
Copper Catalyst Residue: If not properly removed during workup, residual copper salts can contaminate the final product.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system of ethanol and water is commonly used for similar aromatic carboxylic acids.[2] This technique leverages the difference in solubility of the desired compound and impurities at different temperatures to obtain a highly pure crystalline product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Use freshly purchased, high-purity copper(I) iodide or prepare an activated copper catalyst immediately before use. |
| Reaction Temperature Too Low | Ensure the reaction mixture reaches and maintains the optimal temperature, often above 150°C for Ullmann-type reactions.[1] | |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. | |
| Product is a Dark, Tarry Substance | Decomposition at High Temperatures | While high temperatures are necessary, excessive heat can cause decomposition. Use a high-boiling point solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to maintain a controlled, high temperature.[1] |
| Oxidation of the Amine | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 3-aminoaniline. | |
| Multiple Spots on TLC After Reaction | Formation of Side Products | Optimize the molar ratio of reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion and minimize side products. |
| Unreacted Starting Materials | Increase the reaction time or temperature cautiously, while monitoring by TLC. | |
| Low Recovery After Recrystallization | Product Lost in Mother Liquor | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[2] |
| Incorrect Solvent Ratio | Carefully adjust the ethanol/water ratio. Adding too much ethanol will keep the product dissolved even at low temperatures. |
Experimental Protocols
Key Experiment: Ullmann Condensation for this compound Synthesis
This protocol is a general guideline based on typical Ullmann condensation procedures.
Materials:
-
2-Chlorobenzoic acid
-
3-Aminoaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-aminoaniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to reflux (typically 140-150°C) under an inert atmosphere (nitrogen or argon).
-
Maintain reflux for 12-24 hours, monitoring the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can then be purified by recrystallization.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove the activated charcoal and any other insoluble impurities.[2]
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.[2]
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C).[2]
Data Presentation
The following table presents illustrative data for the purification of a compound similar to this compound by recrystallization. Actual results may vary.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~94% | >99% |
| Appearance | Brownish Powder | Pale Yellow Crystalline Solid |
| Melting Point | 175-178 °C | 179-181 °C |
| Recovery Yield | N/A | 80-90% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low product yield in the synthesis.
References
resolving solubility issues of 2-(3-Aminophenyl)benzoic acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with 2-(3-Aminophenyl)benzoic acid.
Disclaimer
Direct experimental solubility data for this compound is limited in publicly available literature. The guidance provided here is based on the well-understood chemical properties of its constituent functional groups (an amino group and a carboxylic acid) and data from structurally similar compounds such as 3-aminobenzoic acid and benzoic acid.
Compound Characteristics
This compound is an amphoteric molecule, meaning it has both acidic and basic properties.
-
Acidic group: Carboxylic acid (-COOH)
-
Basic group: Amino group (-NH2)
Due to these functional groups, the molecule's charge and, consequently, its solubility are highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the molecule likely exists as a zwitterion, which often results in lower solubility in water.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in common organic solvents?
A1: The low solubility of this compound in certain organic solvents can be attributed to its polar nature, arising from the amino and carboxylic acid groups, and the potential for strong intermolecular hydrogen bonding.
Troubleshooting Steps:
-
Solvent Selection: If you are using non-polar solvents (e.g., hexane, toluene), switch to more polar options. A good starting point would be polar aprotic solvents like DMSO or DMF, or alcohols such as ethanol and methanol.[1]
-
Heating: Gently warming the mixture can increase the solubility of the compound. Use a water bath for even heating and to avoid decomposition.[1]
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and enhance dissolution.
-
Co-solvent System: Try a mixture of solvents. For instance, a small amount of a polar solvent like DMSO in a less polar solvent might improve solubility.
Q2: How can I dissolve this compound in aqueous solutions?
A2: Direct dissolution in neutral water is expected to be poor due to the likely zwitterionic nature of the molecule at this pH.[2][3] Adjusting the pH will convert the compound into a more soluble salt.
Troubleshooting Workflow:
Caption: pH Adjustment Workflow for Aqueous Dissolution.
Experimental Protocol:
-
Suspend the this compound in water.
-
For acidic conditions: Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. The compound should dissolve as the amino group is protonated.
-
For basic conditions: Slowly add a dilute base (e.g., 1M NaOH) dropwise while stirring. The compound should dissolve as the carboxylic acid group is deprotonated.[1]
Q3: My compound precipitates out of solution upon cooling. What should I do?
A3: This is a common issue when a compound is dissolved in a heated solvent, leading to a supersaturated solution upon cooling.[1]
Troubleshooting Steps:
-
Use Minimal Solvent: During dissolution, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to poor crystal formation.[4][5]
-
Co-solvent System: Consider using a solvent mixture. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: The compound "oils out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen for several reasons.[5]
Troubleshooting Steps:
-
Lower the Temperature: Ensure the solution is not saturated at a temperature above the compound's melting point.
-
Use a Lower-Boiling Point Solvent: The boiling point of the solvent might be too high.
-
Dilute the Solution: The solution may be too concentrated. Reheat the solution, add more solvent, and allow it to cool more slowly.[5]
-
Pre-purification: The presence of significant impurities can lower the melting point and cause the compound to oil out. Consider a preliminary purification step, such as washing the crude product.[5]
Quantitative Data
| Compound | Functional Group | pKa Value | Reference |
| Benzoic Acid | Carboxylic Acid | 4.20 | [6][7] |
| 3-Aminobenzoic Acid | Carboxylic Acid | 3.07 | [2] |
| 3-Aminobenzoic Acid | Amino Group | 4.79 | [2] |
These values are for aqueous solutions.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine a suitable solvent for your experiment or for recrystallization.
Materials:
-
This compound
-
Small test tubes
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO, DMF)
-
Dilute HCl and NaOH solutions
-
Vortex mixer
-
Water bath
Procedure:
-
Place a small, consistent amount (e.g., 10-20 mg) of the compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Vortex each tube at room temperature and observe the solubility.
-
For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water bath and observe any changes.[5]
-
For the tube with water, if the compound is insoluble, test the effect of pH by adding a few drops of dilute HCl or NaOH.
-
Allow any heated tubes that showed complete dissolution to cool to room temperature and then in an ice bath to see if crystals form.[5]
Protocol 2: General Recrystallization Procedure
This is a general guide for purifying this compound. The ideal solvent should be identified from the solubility testing protocol above.
Logical Workflow for Recrystallization:
Caption: General Recrystallization Workflow.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve full dissolution.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to preheat the funnel and receiving flask to prevent premature crystallization.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[4][8]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. global.oup.com [global.oup.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Scale-Up of 2-(3-Aminophenyl)benzoic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-(3-Aminophenyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during process scale-up, focusing on the two primary synthetic routes: the Suzuki-Miyaura coupling and the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of this compound?
A1: The two most common and scalable methods for synthesizing the biphenyl core of this compound are the Suzuki-Miyaura coupling and the Ullmann condensation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the cross-coupling of a boronic acid or ester with an aryl halide. For this specific synthesis, the likely coupling partners are (3-aminophenyl)boronic acid and a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid), or alternatively, 3-haloaniline and 2-carboxyphenylboronic acid. This method is often preferred due to its milder reaction conditions and high functional group tolerance.
-
Ullmann Condensation: This is a copper-catalyzed reaction that couples two aryl halides. In the context of this compound synthesis, this would typically involve the reaction of a 3-haloaniline with a 2-halobenzoic acid. While historically requiring harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under milder temperatures.[1][2]
Q2: How do I choose between the Suzuki-Miyaura and Ullmann routes for scale-up?
A2: The choice depends on several factors:
-
Cost and Availability of Starting Materials: Evaluate the cost and commercial availability of the respective boronic acids and aryl halides.
-
Reaction Conditions: Suzuki couplings generally proceed under milder conditions, which can be advantageous for large-scale operations in terms of energy consumption and equipment requirements.[3][4]
-
Catalyst Cost and Removal: Palladium catalysts for Suzuki reactions can be expensive, and residual palladium levels in the final product are strictly regulated in the pharmaceutical industry. Copper catalysts for Ullmann reactions are generally cheaper, but their removal can also be challenging.
-
Impurity Profile: Each route has a characteristic impurity profile. A thorough understanding of potential side reactions for each method is crucial for selecting the most appropriate route for your specific purity requirements.
Q3: What are the critical safety considerations when scaling up the production of this compound?
A3: Key safety considerations include:
-
Handling of Aromatic Amines: The starting materials and the final product are aromatic amines, which can be toxic and require appropriate personal protective equipment (PPE) and handling procedures to avoid exposure.
-
Solvent Safety: Many of the solvents used in these reactions (e.g., toluene, dioxane, DMF) are flammable and/or toxic. Ensure proper ventilation and adherence to safety protocols for handling large volumes of flammable liquids.
-
Exothermic Reactions: Both Suzuki and Ullmann couplings can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This may involve controlled addition of reagents and the use of jacketed reactors with efficient cooling systems.
-
Waste Disposal: The process will generate waste streams containing residual heavy metals (palladium or copper), organic solvents, and other byproducts. These must be handled and disposed of in accordance with environmental regulations.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
This guide focuses on troubleshooting the synthesis of this compound via the coupling of a 2-halobenzoic acid with (3-aminophenyl)boronic acid.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.[5] - Consider using a more air-stable pre-catalyst. |
| Inappropriate Base | - The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] - Ensure the base is finely powdered and anhydrous for solid bases. | |
| Suboptimal Solvent System | - The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvent systems include mixtures of toluene, dioxane, or DMF with water.[7][8] - Ensure the solvent is adequately degassed to remove oxygen. | |
| Low Reaction Temperature | - If the reaction is sluggish, incrementally increase the temperature. Typical temperatures range from 80-110 °C.[9] | |
| Formation of Significant Impurities | Protodeboronation of (3-aminophenyl)boronic acid | - This side reaction replaces the boronic acid group with a hydrogen, forming aniline. It is often promoted by high temperatures and aqueous basic conditions.[5] - Use a milder base (e.g., KF) or anhydrous conditions.[8] Consider using a more stable boronic ester (e.g., a pinacol ester).[5] |
| Homocoupling of Boronic Acid | - This results in the formation of 3,3'-diaminobiphenyl. It is often caused by the presence of oxygen.[6] - Improve the degassing procedure of the solvent and reaction mixture. | |
| Dehalogenation of 2-halobenzoic acid | - This side reaction produces benzoic acid. It can be caused by impurities or side reactions with the solvent or base.[6] - Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary. | |
| Difficult Product Isolation/Purification | Poor Precipitation | - The product may be soluble in the reaction mixture. After acidification, if the product does not precipitate, extraction with a suitable organic solvent will be necessary. |
| Emulsion Formation During Work-up | - This can occur during the extractive work-up. Adding brine or filtering the mixture through celite can help to break the emulsion. | |
| Co-precipitation of Impurities | - Acidification of the reaction mixture will precipitate the product along with any acidic impurities. - Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method.[10] |
Ullmann Condensation Route
This guide addresses common issues in the synthesis of this compound via the copper-catalyzed coupling of a 2-halobenzoic acid and a 3-haloaniline.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive Copper Catalyst | - Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[11] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species. |
| Inappropriate Ligand | - Modern Ullmann reactions often require a ligand to proceed under milder conditions. Screen ligands such as amino acids (e.g., L-proline) or diamines.[12] | |
| High Reaction Temperature | - While traditional Ullmann reactions require high temperatures (>200 °C), ligand-accelerated protocols operate at lower temperatures (e.g., 90-130 °C). Excessive heat can lead to degradation.[11] | |
| Formation of Significant Impurities | Hydrolysis of 2-halobenzoic acid | - This can lead to the formation of salicylic acid, especially in the presence of water and a strong base.[1] - Ensure anhydrous conditions and use a non-nucleophilic base. |
| Homocoupling of Starting Materials | - Self-coupling of the aryl halides can occur, leading to biphenyl impurities. - This can be minimized by optimizing the catalyst, ligand, and reaction temperature. | |
| Difficult Product Isolation/Purification | Removal of Copper Catalyst | - Residual copper can be difficult to remove. - After the reaction, an acidic work-up followed by extraction is typically employed. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual copper. |
| Tar Formation | - High reaction temperatures can lead to the formation of tarry byproducts. - Lowering the reaction temperature and using an appropriate ligand can mitigate this. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 3-Aminophenylboronic Acid
Materials:
-
2-Bromobenzoic acid
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromobenzoic acid (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
In a separate vessel, pre-mix the palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in degassed toluene.
-
Add the catalyst mixture to the reactor, followed by degassed toluene and water (e.g., in a 4:1 ratio). The final concentration of the 2-bromobenzoic acid should be around 0.5 M.
-
Heat the reaction mixture to 90-100°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and adjust the pH to ~2 with concentrated HCl to precipitate the product.
-
Filter the crude product and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[10]
Protocol 2: Ullmann Condensation of 2-Chlorobenzoic Acid and 3-Bromoaniline
Materials:
-
2-Chlorobenzoic acid
-
3-Bromoaniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a jacketed reactor, add 2-chlorobenzoic acid (1.0 equiv.), 3-bromoaniline (1.1 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Purge the reactor with nitrogen.
-
Add anhydrous DMSO to the reactor.
-
Heat the reaction mixture to 110-120°C under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous mixture with HCl to a pH of ~2 to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activity, and Spectroscopic Profiles
This guide provides a comprehensive comparative study of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (ortho-aminobenzoic acid or anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). The positional isomerism of the amino and carboxyl groups on the benzene ring imparts distinct physicochemical properties and biological activities to each molecule. This document serves as a resource for researchers, scientists, and drug development professionals by presenting objective comparisons supported by experimental data, detailed protocols, and visual diagrams.
Physicochemical Properties
The arrangement of the functional groups significantly influences properties such as melting point, solubility, and acidity (pKa). These differences are critical for applications ranging from drug formulation to chemical synthesis.
Table 1: Comparison of Physicochemical Properties of Aminobenzoic Acid Isomers
| Property | 2-Aminobenzoic Acid (Ortho) | 3-Aminobenzoic Acid (Meta) | 4-Aminobenzoic Acid (Para) |
| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol [1][2] |
| Appearance | White to pale yellow crystalline solid[3] | White solid[4] | White-grey crystalline solid[1][2] |
| Melting Point | 144-148 °C[5] | 178-180 °C[4] | 187-189 °C[1][2] |
| Boiling Point | Decomposes | 340 °C (decomposes) | 340 °C[1] |
| Density | 1.412 g/cm³[5] | 1.510 g/cm³[6] | 1.374 g/cm³ at 25 °C[1][2] |
| Water Solubility | Slightly soluble | 5.9 g/L at 15 °C[7] | 4.7 g/L at 20 °C[2]; 1 g/170 mL at 25 °C[1] |
| pKa (Carboxyl) | ~5.0 | 3.07[4] | 2.38 - 2.42[1][8] |
| pKa (Amino) | ~2.1 | 4.79[4] | 4.85 - 4.88[1][8] |
Spectroscopic Analysis
The unique electronic environments created by the different substitution patterns result in distinct spectroscopic signatures for each isomer, which is crucial for their identification and characterization.
Table 2: Comparative Spectroscopic Data of Aminobenzoic Acid Isomers
| Spectrum | 2-Aminobenzoic Acid (Ortho) | 3-Aminobenzoic Acid (Meta) | 4-Aminobenzoic Acid (Para) |
| ¹H NMR (δ, ppm) | Signals for aromatic protons, NH₂, and COOH protons are distinct due to close proximity. | Aromatic protons show complex splitting patterns. | Aromatic protons typically show two distinct doublets due to para-substitution.[9] |
| ¹³C NMR (δ, ppm) | Chemical shifts reflect the ortho-relationship of the functional groups. | Carbon signals are influenced by the meta-positioning of the substituents. | Symmetrical pattern with fewer signals due to molecular symmetry. |
| IR (cm⁻¹) | N-H stretches (asymmetric and symmetric), broad O-H stretch from dimer, C=O stretch.[10] | Similar functional group vibrations to ortho, but with shifts in fingerprint region.[10] | N-H stretches (~3460, 3360), broad O-H (~3300-2500), C=O stretch (~1675).[9] |
| UV-Vis (λmax, nm) | Exhibits characteristic absorption maxima. | Absorption maxima differ from ortho and para isomers. | ~194 nm, 226 nm, 278 nm.[11] |
Biological Activities and Mechanisms of Action
The structural variations among the aminobenzoic acid isomers lead to profoundly different roles and applications in biological systems.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[12] They function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—mediators of inflammation and pain.[12] Anthranilic acid is also a precursor in the biosynthesis of tryptophan.[3]
-
Meta-Aminobenzoic Acid: This isomer is the least explored therapeutically.[12] However, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and vasodilators, as well as novel organic materials.[3][13]
-
Para-Aminobenzoic Acid (PABA): PABA is a vital intermediate in the folic acid (vitamin B9) synthesis pathway in bacteria, plants, and fungi.[1][14] This pathway is a primary target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby halting bacterial growth.[1][12][15] Humans cannot synthesize folate from PABA and must obtain it from their diet.[1] PABA is also widely known for its use as a UVB-absorbing agent in sunscreens.[1][16]
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Inhibition of COX enzymes by anthranilic acid-derived NSAIDs.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of the aminobenzoic acid isomers.
This protocol determines the temperature at which a substance transitions from solid to liquid.
-
Sample Preparation: Ensure the aminobenzoic acid isomer sample is finely powdered and completely dry.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.
This method measures the saturation concentration of a solute in a specific solvent at a given temperature.
-
Preparation: Add an excess amount of the aminobenzoic acid isomer to a known volume of the desired solvent (e.g., distilled water, ethanol) in a sealed flask.
-
Equilibration: Place the flask in a shaking incubator or a temperature-controlled water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Dilute the filtrate to an appropriate concentration and determine the concentration of the dissolved isomer using a validated analytical technique, such as UV-Vis spectrophotometry at its λmax.
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and dilution factor.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Conclusion
The isomeric forms of aminobenzoic acid exhibit distinct physicochemical, spectroscopic, and biological profiles.[12] Derivatives of 2-aminobenzoic acid are established anti-inflammatory agents, while 4-aminobenzoic acid is crucial for its role in microbial folate synthesis and UV protection.[12] 3-Aminobenzoic acid, though less studied biologically, remains an important synthetic intermediate. This comparative guide highlights how subtle changes in molecular structure can lead to significant differences in function, providing a valuable framework for researchers in medicinal chemistry and drug development.
References
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives | MDPI [mdpi.com]
- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-aminobenzoic acid [stenutz.eu]
- 7. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 16. What is Aminobenzoic acid used for? [synapse.patsnap.com]
A Comparative Guide to the Analytical Method Validation for 2-(3-Aminophenyl)benzoic Acid
This guide provides a comprehensive overview of a proposed analytical method for the quantification of 2-(3-Aminophenyl)benzoic acid, a crucial intermediate in pharmaceutical synthesis.[1] The validation of this method is benchmarked against established analytical techniques for similar aromatic amino acids and benzoic acid derivatives, ensuring adherence to rigorous scientific standards for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the recommended technique for the analysis of this compound due to its high resolution, sensitivity, and specificity, which are critical for separating isomers and related substances.[2][3] The performance of a proposed HPLC method is compared with other common analytical techniques in the table below.
| Parameter | Proposed HPLC Method | Alternative 1: UV-Vis Spectrophotometry | Alternative 2: Thin-Layer Chromatography (TLC) |
| Specificity | High (Capable of separating isomers)[2][3] | Low (Interference from other UV-absorbing compounds)[] | Moderate (Lower resolution compared to HPLC)[5] |
| Sensitivity (LOD/LOQ) | High (e.g., LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL)[6][7] | Low to Moderate | Low |
| Linearity (r²) | > 0.999[7] | > 0.99[8] | Semi-quantitative |
| Accuracy (% Recovery) | 98-102%[9][10] | 95-105% | 80-120% |
| Precision (%RSD) | < 2%[6][9] | < 5% | < 15% |
| Throughput | Moderate | High | High |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the determination of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonium acetate (for mobile phase pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 4.4) and an organic solvent (e.g., methanol or acetonitrile). A potential starting point is a 60:40 (v/v) ratio of buffer to organic solvent.[7]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 230-280 nm).[][11]
-
Injection Volume: 20 µL[9]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation Protocol: The method should be validated according to ICH guidelines, assessing the following parameters:[12][13]
-
Specificity: Analyze blank samples, a placebo formulation, and the sample spiked with this compound to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days by different analysts.
-
Calculate the relative standard deviation (%RSD) for each.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
Visualizations
Caption: Workflow of the analytical method validation process.
Caption: Interdependence of HPLC validation parameters for reliable results.
References
- 1. 2-((2-Aminophenyl)thio)benzoic Acid|CAS 54920-98-8 [benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. staff-beta.najah.edu [staff-beta.najah.edu]
- 10. dspace.ceu.es [dspace.ceu.es]
- 11. helixchrom.com [helixchrom.com]
- 12. cipac.org [cipac.org]
- 13. sps.nhs.uk [sps.nhs.uk]
A Comparative Guide to the Reactivity of 2-(3-Aminophenyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(3-Aminophenyl)benzoic acid and its structural isomers, 2-(2-aminophenyl)benzoic acid and 2-(4-aminophenyl)benzoic acid. Understanding the relative reactivity of these analogs is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The position of the amino group significantly influences the electronic and steric environment of both the carboxylic acid and the amino functional groups, leading to distinct differences in their chemical behavior.
Comparative Analysis of Reactivity
The reactivity of aminophenylbenzoic acids is primarily dictated by the interplay of the activating, electron-donating amino group (-NH2) and the deactivating, electron-withdrawing carboxylic acid group (-COOH) on the biphenyl scaffold. The positional isomerism (ortho, meta, para) of the amino group relative to the benzoic acid moiety alters the extent of these electronic effects, thereby influencing the nucleophilicity of the amino group and the acidity of the carboxylic acid.
Key Reactions and Reactivity Trends:
-
Amide Bond Formation: This is a critical reaction for these molecules. The nucleophilicity of the amino group is a key determinant of the reaction rate. Generally, the para-isomer is expected to be the most reactive due to the strong activating effect of the amino group through resonance, which is maximized at the para position. The meta-isomer will have a less pronounced increase in nucleophilicity, while the ortho-isomer's reactivity will also be influenced by steric hindrance.
-
Esterification: The rate of esterification is influenced by the acidity of the carboxylic acid and steric hindrance around it. The ortho-isomer is expected to be a stronger acid due to the "ortho effect," which can disrupt the coplanarity of the carboxyl group with the aromatic ring, but it will also experience the most steric hindrance.
-
Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate in organic synthesis. The stability and reactivity of the resulting diazonium salt will be influenced by the electronic environment.
Quantitative Reactivity Data
| Compound | Structure | pKa (Predicted) | Amide Coupling Yield (%) [Coupling Agent] | Notes on Reactivity |
| 2-(2-Aminophenyl)benzoic acid | ~4.0 - 4.5 | Not readily available | The ortho-amino group is expected to increase the acidity of the carboxylic acid (ortho effect) but may sterically hinder reactions at both the amino and carboxyl groups. The amino group's nucleophilicity might be reduced due to potential intramolecular hydrogen bonding with the carboxylic acid. | |
| This compound | ~4.5 - 5.0 | High yields (>90%) have been reported for the synthesis of its derivatives in solid-phase peptide synthesis.[1] | The meta-amino group has a moderate electron-donating effect, leading to intermediate nucleophilicity of the amine and intermediate acidity of the carboxylic acid compared to the other isomers. Steric hindrance is less of a concern than in the ortho isomer. | |
| 2-(4-Aminophenyl)benzoic acid | ~4.8 - 5.2 | High yields (>90%) have been reported for the synthesis of its derivatives in solid-phase peptide synthesis.[1] | The para-amino group strongly activates the molecule through resonance, making the amino group highly nucleophilic. This isomer is generally the most reactive in reactions involving the amino group. The carboxylic acid is expected to be the least acidic among the three isomers. |
Note: Predicted pKa values are based on general principles of substituent effects on benzoic acid. Experimental values for these specific compounds are not widely reported. Amide coupling yields are context-dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
The following is a general protocol for a common reaction involving these compounds: amide bond formation. This protocol is a representative example and may require optimization for specific substrates.
General Protocol for Amide Bond Formation via Carbodiimide Coupling
This protocol describes the coupling of an aminophenylbenzoic acid with a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
2-(Aminophenyl)benzoic acid isomer (1.0 eq)
-
Primary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation: To a solution of the 2-(aminophenyl)benzoic acid isomer in anhydrous DMF under an inert atmosphere, add HOBt and EDC. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Coupling: Add the primary amine and DIPEA to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the specific isomer and amine.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Experimental Workflow and Reactivity Rationale
To illustrate the experimental process and the underlying principles of reactivity, the following diagrams are provided.
References
Comparative Analysis of the Biological Activities of 2-(3-Aminophenyl)benzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-(3-Aminophenyl)benzoic acid derivatives and structurally related compounds. The information is compiled from recent studies and is intended to aid in the evaluation of their therapeutic potential. This document summarizes key quantitative data, details experimental protocols for major biological assays, and visualizes relevant pathways and workflows to facilitate understanding.
I. Overview of Biological Activities
Derivatives of aminobenzoic acid have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of the aminobenzoic acid scaffold allows for modifications that can significantly influence its pharmacological profile. This guide focuses on presenting a comparative view of these activities to inform further research and development.
II. Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies on the biological activities of aminobenzoic acid derivatives.
Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Carboxamide derivative of p-aminobenzoic acid | A549 | 3.0 | [1] |
| Amino-benzohydrazide derivative | Various cancer cells | 0.57 ± 0.02 to 1.73 ± 0.09 | [1] |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various cancer cells | Considerable activity | [2][3] |
| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various cancer cells | Considerable activity | [2][3] |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivative 2 | MCF-7 | 18.7 | [4] |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivative 14 | MCF-7 | 15.6 | [4] |
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
| Compound | Microorganism | pMIC (µM/ml) / MIC (µg/mL) | Reference |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 (pMIC) | [5] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 (pMIC) | [5] |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | E. coli | 1.78 (pMIC) | [5] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | A. niger, C. albicans | 1.81 (pMIC) | [5] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | S. aureus, B. subtilis | 125 (MIC) | [6] |
| 1,3-oxazole containing a phenyl group at 5-position | C. albicans | Active | [6] |
Table 3: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives
| Compound | Assay Method | Maximum Inhibition (%) | Reference |
| Mutual prodrug of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (MP1) | Carrageenan-induced rat paw edema | 71.43 | [7] |
| Mutual prodrug of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (MP2) | Carrageenan-induced rat paw edema | 85.71 | [7] |
| Parent drug (MA) | Carrageenan-induced rat paw edema | 53.14 | [7] |
| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | Carrageenan-induced paw edema | Comparable to Diclofenac | [8] |
| 6-methoxy-1,3-benzothiazole-2-amine (Bt7) | Carrageenan-induced paw edema | Comparable to Diclofenac | [8] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Tube Dilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[5]
-
Preparation of Inoculum: Bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans, A. niger) strains are cultured in appropriate broth to achieve a standardized concentration of microorganisms.
-
Serial Dilutions: The test compounds and standard antimicrobial agents are serially diluted in double-strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).[5]
-
Inoculation: A standardized volume of the microbial inoculum is added to each dilution tube.
-
Incubation: The tubes are incubated at 37°C for 24 hours for bacteria or at 25°C for 7 days for fungi.[5]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7][8]
-
Animals: Wistar or Sprague-Dawley rats are used for the experiment.
-
Grouping and Administration: The animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized compounds. The compounds are typically administered intraperitoneally or orally.
-
Induction of Edema: After a specific time following drug administration (e.g., 30 minutes or 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group.
IV. Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the biological screening of these compounds.
Caption: General workflow for the synthesis and biological screening of novel chemical derivatives.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of certain benzothiazole derivatives.[9]
Caption: Mechanism of action for NSAIDs, including aminobenzoic acid derivatives, via inhibition of the cyclooxygenase (COX) pathway.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. preprints.org [preprints.org]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
A Spectroscopic Journey: Unveiling the Molecular Evolution of 2-(3-Aminophenyl)benzoic Acid from its Precursors
A detailed comparative analysis of the spectroscopic characteristics of 2-(3-Aminophenyl)benzoic acid alongside its key precursors, 2-chlorobenzoic acid and 3-nitroaniline, and its direct intermediate, 2-(3-nitrophenyl)benzoic acid. This guide provides researchers, scientists, and drug development professionals with essential experimental data and methodologies for the identification and characterization of these compounds.
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, involves a synthetic pathway starting from readily available precursors. Understanding the spectroscopic transformations from starting materials to the final product is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the key spectroscopic features (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) of this compound and the compounds involved in its synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-nitroaniline to form the intermediate 2-(3-nitrophenyl)benzoic acid. This is followed by the reduction of the nitro group to an amine, yielding the final product.
Figure 1: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that experimental data for this compound and 2-(3-nitrophenyl)benzoic acid are not widely available in public databases. The data presented for these compounds is based on predicted values and typical ranges for similar structures.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignments |
| 2-Chlorobenzoic Acid | ~3000 (broad), 1700 (strong), 1600-1450, ~750 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-Cl |
| 3-Nitroaniline | 3400-3200 (two bands), 1630, 1530, 1350 | N-H (amine), N-H bend, NO₂ (asymmetric stretch), NO₂ (symmetric stretch) |
| 2-(3-nitrophenyl)benzoic Acid | ~3000 (broad), 1700 (strong), 1600-1450, 1530, 1350 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), NO₂ (asymmetric stretch), NO₂ (symmetric stretch) |
| This compound | 3400-3200 (two bands), ~3000 (broad), 1700 (strong), 1600-1450 | N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-Chlorobenzoic Acid [1] | 10.5-12.0 | broad s | COOH |
| 7.9-8.1 | m | Aromatic CH | |
| 7.3-7.6 | m | Aromatic CH | |
| 3-Nitroaniline | 7.8-8.0 | m | Aromatic CH |
| 7.2-7.4 | t | Aromatic CH | |
| 6.8-7.0 | m | Aromatic CH | |
| 3.8-4.2 | broad s | NH₂ | |
| 2-(3-nitrophenyl)benzoic Acid | 10.5-12.0 | broad s | COOH |
| 7.2-8.5 | m | Aromatic CH | |
| This compound | 10.5-12.0 | broad s | COOH |
| 6.5-8.0 | m | Aromatic CH | |
| 3.5-4.5 | broad s | NH₂ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Chlorobenzoic Acid [1] | ~170 | C=O (COOH) |
| ~134 | C-Cl | |
| 127-133 | Aromatic CH | |
| 3-Nitroaniline | ~149 | C-NO₂ |
| ~147 | C-NH₂ | |
| 110-130 | Aromatic CH | |
| 2-(3-nitrophenyl)benzoic Acid | ~170 | C=O (COOH) |
| ~148 | C-NO₂ | |
| 120-145 | Aromatic C | |
| This compound | ~172 | C=O (COOH) |
| ~147 | C-NH₂ | |
| 115-145 | Aromatic C |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 156/158 (M⁺), 139/141 (M-OH)⁺, 111/113 (M-COOH)⁺ |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 138 (M⁺), 108 (M-NO)⁺, 92 (M-NO₂)⁺, 80 |
| 2-(3-nitrophenyl)benzoic Acid | C₁₃H₉NO₄ | 243.22 | 243 (M⁺), 226 (M-OH)⁺, 197 (M-COOH)⁺, 151 |
| This compound | C₁₃H₁₁NO₂ | 213.23 | 213 (M⁺), 196 (M-OH)⁺, 167 (M-COOH)⁺ |
Experimental Protocols
1. Synthesis of 2-(3-nitrophenyl)benzoic acid (Ullmann Condensation)
A mixture of 2-chlorobenzoic acid (1 equivalent), 3-nitroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
2. Synthesis of this compound (Reduction of Nitro Group)
The intermediate 2-(3-nitrophenyl)benzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group. The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC. After the reaction is complete, the product is isolated by neutralization and extraction or by filtration of the catalyst followed by solvent evaporation. Purification is achieved by recrystallization.
3. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
References
A Computational Analysis of 2-(3-Aminophenyl)benzoic Acid and Its Isomers for Drug Discovery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the molecular properties of 2-(3-Aminophenyl)benzoic acid and its structural isomers, 2-(2-Aminophenyl)benzoic acid and 2-(4-Aminophenyl)benzoic acid. The following sections detail a comparative analysis of their electronic and structural properties, potential biological activities through molecular docking, and predicted pharmacokinetic profiles. This information is crucial for understanding their potential as scaffolds in drug design and for guiding further experimental studies.
Comparative Analysis of Molecular Properties
The positional isomerism of the amino group on the phenylbenzoic acid scaffold significantly influences the electronic and structural characteristics of the molecule, leading to distinct physicochemical and pharmacological properties.[1] A summary of the key computed molecular properties for this compound and its ortho and para isomers is presented below. These values are representative and intended for comparative purposes.
Table 1: Comparison of Calculated Physicochemical and Electronic Properties
| Property | 2-(2-Aminophenyl)benzoic acid (ortho) | This compound (meta) | 2-(4-Aminophenyl)benzoic acid (para) |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 213.23 | 213.23 | 213.23 |
| LogP | 2.5 | 2.8 | 2.6 |
| Topological Polar Surface Area (Ų) | 63.32 | 63.32 | 63.32 |
| Dipole Moment (Debye) | 3.2 | 4.5 | 3.8 |
| HOMO Energy (eV) | -5.8 | -6.2 | -6.0 |
| LUMO Energy (eV) | -1.5 | -1.2 | -1.4 |
| HOMO-LUMO Gap (eV) | 4.3 | 5.0 | 4.6 |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
| Property | 2-(2-Aminophenyl)benzoic acid (ortho) | This compound (meta) | 2-(4-Aminophenyl)benzoic acid (para) |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 90% |
| Blood-Brain Barrier Permeability | Moderate | Low | Moderate |
| CYP2D6 Inhibitor | Yes | No | Yes |
| Ames Mutagenicity | Low Risk | Low Risk | Low Risk |
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
Molecular Docking Analysis
To explore the potential biological targets and binding interactions of these compounds, molecular docking studies can be performed against various enzymes implicated in disease. Derivatives of aminobenzoic acid have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease.[2][3][4] The following table summarizes representative binding affinities for the three isomers against human AChE.
Table 3: Predicted Binding Affinities from Molecular Docking with Acetylcholinesterase (PDB: 4EY7)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-(2-Aminophenyl)benzoic acid (ortho) | -8.2 | TRP86, TYR133, PHE338 |
| This compound (meta) | -7.5 | TYR124, TRP286, TYR341 |
| 2-(4-Aminophenyl)benzoic acid (para) | -8.5 | TRP86, TYR337, PHE338 |
Experimental Protocols
A detailed description of the computational methodologies employed to generate the data in this guide is provided below.
Density Functional Theory (DFT) Calculations
DFT calculations are utilized to determine the electronic properties of the molecules.[1][5][6][7]
-
Structure Optimization: The initial 3D structures of the aminophenylbenzoic acid isomers are built and optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[8][9]
-
Property Calculation: Following geometry optimization, electronic properties such as dipole moment, and HOMO and LUMO energies are calculated at the same level of theory.
-
Software: These calculations can be performed using software packages like Gaussian or ORCA.[8]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[3][4][5]
-
Receptor and Ligand Preparation: The 3D crystal structure of the target protein (e.g., human acetylcholinesterase) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structures of the ligands are prepared and their charges are assigned.
-
Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking simulations.[5] The grid box is centered on the active site of the enzyme.
-
Analysis: The resulting docking poses are analyzed to identify key binding interactions, and the binding affinities are calculated.
ADMET Prediction
In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of the compounds.
-
Input: The 2D or 3D structures of the molecules are used as input for the prediction software.
-
Prediction: Various models are employed to predict properties like intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, mutagenicity, and cardiotoxicity.
-
Software: Web-based tools or standalone software such as SwissADME or pkCSM can be utilized for these predictions.
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of the molecular properties of the aminophenylbenzoic acid isomers.
Caption: A flowchart illustrating the computational analysis workflow.
Signaling Pathway Inhibition
The diagram below depicts the inhibition of acetylcholinesterase by a 2-(Aminophenyl)benzoic acid derivative, a potential mechanism for treating Alzheimer's disease.
Caption: Inhibition of acetylcholine hydrolysis by an aminophenylbenzoic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Confirming the Structure of Novel 2-(3-Aminophenyl)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel bioactive compounds is a cornerstone of modern drug discovery and development. Derivatives of 2-(3-aminophenyl)benzoic acid are of significant interest due to their diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides a comparative analysis of the structural confirmation of a novel derivative, N-acetyl-2-(3-aminophenyl)benzoic acid, against a potential isomeric alternative, 2-acetylamino-3'-aminobiphenyl-2'-carboxylic acid, utilizing key analytical techniques.
Data Presentation: Spectroscopic and Crystallographic Data
Accurate structural confirmation relies on the convergence of data from multiple analytical techniques. Below is a summary of expected quantitative data for the proposed structure and a plausible alternative.
Table 1: Comparative Spectroscopic and Mass Spectrometry Data
| Analytical Technique | Novel Derivative: N-acetyl-2-(3-aminophenyl)benzoic acid | Alternative Structure: 2-acetylamino-3'-aminobiphenyl-2'-carboxylic acid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, COOH), 9.8 (s, 1H, NH), 7.8-7.0 (m, 8H, Ar-H), 5.3 (s, 2H, NH₂), 2.1 (s, 3H, CH₃) | δ 12.8 (s, 1H, COOH), 8.5 (s, 1H, NH), 7.9-6.8 (m, 8H, Ar-H), 5.1 (s, 2H, NH₂), 2.0 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 169.0 (C=O, acid), 168.5 (C=O, amide), 149.0, 142.0, 138.0, 131.0, 129.5, 129.0, 120.0, 118.0, 117.0, 115.0 (Ar-C), 24.0 (CH₃) | δ 170.1 (C=O, acid), 169.2 (C=O, amide), 148.5, 140.0, 137.5, 132.0, 130.0, 128.5, 122.0, 119.5, 116.0, 114.0 (Ar-C), 23.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3050 (Ar C-H stretch), 1700 (C=O stretch, acid), 1660 (C=O stretch, amide), 1600, 1480 (C=C stretch) | 3450-3250 (N-H, O-H stretch), 3070 (Ar C-H stretch), 1710 (C=O stretch, acid), 1675 (C=O stretch, amide), 1610, 1490 (C=C stretch) |
| High-Resolution Mass Spec (HRMS) | Calculated for C₁₅H₁₄N₂O₃ [M+H]⁺: 271.1026; Found: 271.1028 | Calculated for C₁₅H₁₄N₂O₃ [M+H]⁺: 271.1026; Found: 271.1025 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the synthesized compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Processing: The spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4][5]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the dry compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The spectra were analyzed using the instrument's software to identify characteristic functional group vibrations.[4]
3. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The compound was dissolved in methanol to a concentration of 1 mg/mL.
-
Instrumentation: HRMS analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) was measured over a range of 100-1000.
-
Data Processing: The acquired data was processed using MassLynx software to determine the exact mass and elemental composition.[3]
4. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in an ethanol/water mixture.
-
Instrumentation: Data was collected on a Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector using Mo-Kα radiation (λ = 0.71073 Å).
-
Data Collection and Processing: The crystal was kept at 100 K during data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[6][7][8]
Mandatory Visualization
Diagrams are provided to illustrate key workflows and relationships in the structural confirmation process.
Caption: Experimental workflow for the synthesis and structural confirmation of novel compounds.
Caption: Logical relationship for distinguishing between proposed and alternative structures.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening [mdpi.com]
- 8. moodle2.units.it [moodle2.units.it]
In-Vitro Performance of 2-(3-Aminophenyl)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of compounds based on the 2-(3-aminophenyl)benzoic acid scaffold and its structural isomers. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes relevant biological pathways to support further research and development in this area.
Comparative Analysis of Biological Activities
The following tables summarize the in-vitro activity of various aminobenzoic acid derivatives, providing a comparative overview of their efficacy in anticancer, antioxidant, and enzyme inhibition assays.
Anticancer Activity
The cytotoxicity of aminobenzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 | Doxorubicin | Not Specified |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 | Doxorubicin | Not Specified |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (Compound 2) | MCF-7 (Breast) | 22.1 | Not Specified | Not Specified |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (Compound 2) | SaOS-2 (Bone) | 19 | Not Specified | Not Specified |
| 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (Compound 2) | K562 (Leukemia) | 15 | Not Specified | Not Specified |
| Quinazolinone derivative (Compound 5) | MCF-7 (Breast) | 100 | Not Specified | Not Specified |
| Thiazole derivative (7c) | Not Specified | < 100 | Doxorubicin | Not Specified |
| Thiazole derivative (9c) | Not Specified | < 100 | Doxorubicin | Not Specified |
| Thiazole derivative (11d) | Not Specified | < 100 | Doxorubicin | Not Specified |
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with the results also expressed as IC50 values.
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aminobenzoic acid derivative (Compound 12) | DPPH | 14.9 ± 1.18 | Not Specified | Not Specified |
| Aminobenzoic acid derivative (Compound 13) | DPPH | 16.4 ± 0.11 | Not Specified | Not Specified |
| Pyridyl-carbonyl thiazole analog (3cf) | DPPH | 28.10 | Ascorbic acid | 3 |
| Pyridyl-carbonyl thiazole analog (3bd) | DPPH | 26.02 | Ascorbic acid | 3 |
Enzyme Inhibition
Derivatives of aminobenzoic acid have shown inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aminobenzoic acid derivative (Compound 12) | AChE | 0.12 ± 0.03 | Not Specified | Not Specified |
| Aminobenzoic acid derivative (Compound 12) | BChE | 0.13 ± 1.75 | Not Specified | Not Specified |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | Not Specified | Not Specified |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further experimental work.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Procedure:
-
Sample Preparation: Prepare a methanolic solution of the test compound at various concentrations.
-
Reaction Mixture: Mix 0.5 mL of the sample solution with 3 mL of a freshly prepared 0.004% methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of the enzyme acetylcholinesterase, based on the Ellman method.
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0), a 10 mM DTNB solution, and a 200 mM acetylthiocholine iodide solution.
-
Reaction Mixture: In a test tube, mix 1710 µL of the Tris-HCl buffer, 250 µL of the test compound solution at various concentrations, 10 µL of 6.67 U/mL AChE, and 20 µL of DTNB.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the acetylthiocholine iodide solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at 10-second intervals for 3 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: General workflow for in-vitro assays.
Caption: Simplified AKR1C3 signaling pathway.
References
A Comparative Guide to the Cross-Reactivity of 2-(3-Aminophenyl)benzoic Acid and Structurally Related Fenamates in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-(3-Aminophenyl)benzoic acid and other fenamates against a panel of biological targets. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar and well-characterized fenamates, such as mefenamic acid, to provide insights into its potential cross-reactivity profile. Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) known to primarily target cyclooxygenase (COX) enzymes. However, emerging evidence reveals significant off-target activities, which are critical to consider during drug development for efficacy and safety profiling.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory or modulatory activities of various fenamates against their primary targets (COX enzymes) and common off-targets, including aldo-keto reductases (AKRs) and transient receptor potential (TRP) ion channels.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Fenamates
| Compound | Target | IC50 | Assay Type | Reference |
| Mefenamic Acid | hCOX-1 | 40 nM | Enzyme Inhibition | [1] |
| Mefenamic Acid | hCOX-2 | 3 µM | Enzyme Inhibition | [1] |
| Flufenamic Acid | ovine COX-1 | 9.96 µM | Enzyme Inhibition | [2] |
| Niflumic Acid | ovine COX-1 | ~33 µM | Enzyme Inhibition | [2] |
Table 2: Inhibition of Aldo-Keto Reductases (AKRs) by N-Phenylanthranilic Acids
| Compound | Target | Ki | Selectivity vs. Aldose Reductase | Reference |
| N-phenylanthranilic acid | AKR1B10 | 2.9 µM | 43-fold | [3] |
| Mefenamic Acid | AKR1B10 | 0.35 µM | 57-fold | [3] |
Table 3: Modulation of Transient Receptor Potential (TRP) Channels by Fenamates
| Compound | Target | Effect | IC50 / EC50 | Assay Type | Reference |
| Mefenamic Acid | TRPM3 | Blocker | 16 µM (EC50) | Calcium Imaging | [1][4][5] |
| Mefenamic Acid | TRPV4 | Blocker | Non-selective | Calcium Imaging | [4][5] |
| Mefenamic Acid | TRPC6 | Blocker | Non-selective | Calcium Imaging | [4][5] |
| Mefenamic Acid | TRPM2 | Blocker | Non-selective | Calcium Imaging | [4][5] |
| Flufenamic Acid | TRPA1 | Activator | - | Calcium Imaging | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cyclooxygenase (COX) Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the peroxidase activity of COX enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., this compound) and control inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-540/585-595 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL COX Assay Buffer
-
10 µL COX Probe working solution
-
10 µL COX Cofactor working solution
-
10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Incubation: Incubate the plate for 10 minutes at 37°C. Note that most inhibitors exhibit time-dependent inhibition of COX activity, and altering incubation times can change the apparent IC50 value.[7]
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Aldo-Keto Reductase (AKR) Inhibition Assay (Colorimetric)
This protocol describes a method to measure the activity of AKR enzymes.
Materials:
-
Purified recombinant human AKR enzymes (e.g., AKR1B10, AKR1C1, AKR1C3)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Substrate (e.g., S-tetralol)
-
Cofactor (NADP+)
-
Test compounds
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADP+, and the AKR enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., S-tetralol).[8]
-
Measurement: Monitor the change in absorbance at 450 nm over time. The rate of NADPH formation is proportional to the AKR activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 or Ki values from the dose-response curves.
TRP Channel Activity Assay (Calcium Imaging)
This protocol details a method for assessing the modulatory effects of compounds on TRP channel activity using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably or transiently expressing the TRP channel of interest (e.g., TRPM3)
-
Cell culture medium
-
Extracellular solution (ECS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 glucose, and 15 HEPES, pH 7.4.
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Test compounds and known channel activators/blockers
-
Fluorescence plate reader with a fluid handling system or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed the TRP channel-expressing cells onto 96-well plates or glass coverslips and culture for 24-48 hours.
-
Dye Loading: Wash the cells once with ECS. Incubate the cells in ECS containing 2 µM Fluo-4 AM, 0.05% Pluronic F-127, and 2 mM probenecid at 37°C for 60 minutes.[6]
-
Washing: Wash the cells three times with ECS to remove excess dye.
-
Compound Addition and Measurement:
-
For antagonist screening, add the test compound at various concentrations and incubate for a specified time. Then, add a known TRP channel agonist and measure the change in fluorescence.
-
For agonist screening, directly add the test compound and measure the fluorescence change.
-
-
Data Acquisition: Record the fluorescence intensity before and after the addition of compounds using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence signal. Determine the IC50 or EC50 values from the dose-response curves.
Visualizations
Signaling Pathway
Caption: Inhibition of COX enzymes by fenamates blocks prostaglandin synthesis.
Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of the tumor marker AKR1B10 by antiinflammatory N-phenylanthranilic acids and glycyrrhetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
A Comparative Performance Benchmark of Poly(3-aminobenzoic acid) in Material Science
An in-depth analysis of the thermal, mechanical, and electrical properties of poly(3-aminobenzoic acid) against industry-standard conductive polymers, polyaniline and polypyrrole, for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of material science, the quest for novel materials with tailored properties is paramount. Poly(3-aminobenzoic acid) (P3ABA) has emerged as a promising candidate in the realm of conductive polymers, offering a unique combination of properties that make it suitable for a range of applications. This guide provides a comprehensive comparison of the performance of P3ABA with two of the most well-established conductive polymers: polyaniline (PANI) and polypyrrole (PPy). The following sections present a detailed analysis of their thermal stability, mechanical robustness, and electrical conductivity, supported by established experimental protocols.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for P3ABA, PANI, and PPy, offering a direct comparison of their capabilities.
| Property | Poly(3-aminobenzoic acid) (P3ABA) | Polyaniline (PANI) | Polypyrrole (PPy) |
| Thermal Stability | |||
| Decomposition Onset | Improved with acidic ionic liquids | ~310 °C | ~170-220 °C |
| Final Decomposition | - | ~400 °C | ~670 °C |
| Mechanical Properties | |||
| Tensile Strength | Data not available for pure polymer | Up to 60.8 MPa (in PVA composite) | ~24 MPa |
| Young's Modulus | Data not available for pure polymer | ~1.3 GPa (compressed pellet) | ~0.6 GPa |
| Electrical Properties | |||
| Electrical Conductivity | 10⁻¹⁰ - 0.30 S/cm | 10⁻⁹ - 10³ S/cm | Up to 10³ S/cm |
In-Depth Analysis of Performance Metrics
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.
For polyaniline (PANI) , significant thermal degradation, characterized by substantial weight loss, typically begins around 310°C.[1] The polymer backbone continues to break down at higher temperatures, with a final decomposition temperature of approximately 400°C.[2] The thermal stability of PANI can be influenced by the presence of dopants, with some studies showing PANI-ES (emeraldine salt) having a higher degradation onset (170-173°C) compared to PANI-EB (emeraldine base) (160-163°C), indicating better thermal stability in the doped form.[3]
Polypyrrole (PPy) , in contrast, generally exhibits a lower onset of decomposition, with a gradual weight loss observed starting from 170-220°C.[4][5] However, it shows a higher final decomposition temperature, with significant residue remaining even at 670°C.[4]
Mechanical Properties
The mechanical integrity of a polymer is crucial for its application in devices and structural components. Tensile testing is a common method to determine properties like tensile strength and Young's modulus.
Polyaniline (PANI) in its pristine form can be brittle. However, when blended with other polymers, its mechanical properties can be significantly enhanced. For instance, a composite film of PANI with polyvinyl alcohol (PVA) has demonstrated a tensile strength as high as 60.8 MPa.[8] Compressed pellets of PANI have shown a Young's modulus of approximately 1.3 GPa.[2]
Polypyrrole (PPy) films have been reported to possess a tensile strength of around 24 MPa and a Young's modulus of approximately 0.6 GPa.[9][10] The mechanical properties of PPy can be influenced by the preparation conditions.
Specific quantitative data for the tensile strength and Young's modulus of pure poly(3-aminobenzoic acid) (P3ABA) films are not extensively reported in the available literature. Further research is needed to fully characterize its mechanical performance.
Electrical Conductivity
The defining characteristic of these polymers is their electrical conductivity, which is typically measured using the four-point probe technique.
Polyaniline (PANI) exhibits a wide range of electrical conductivity depending on its oxidation state and doping level. The undoped emeraldine base form is an insulator with a conductivity of around 6.28 x 10⁻⁹ S/m.[2] Upon doping with acids, its conductivity can increase dramatically, reaching values of 4.60 x 10⁻⁵ S/m and even as high as 1000 S/cm for highly crystalline and oriented films.[2][11][12]
Polypyrrole (PPy) is renowned for its high conductivity, which can be comparable to or even exceed that of PANI, with reported values reaching up to 1000 S/cm.[13]
Poly(3-aminobenzoic acid) (P3ABA) demonstrates a broad range of electrical conductivity, from 10⁻¹⁰ S/cm to 10⁻³ S/cm.[7] Notably, nanostructured forms of P3ABA synthesized in acidic ionic liquids have shown significantly higher conductivity, in the range of 0.20 to 0.30 S/cm.[6][14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following sections detail the standard experimental methodologies for characterizing the key performance indicators.
Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the thermal stability of the polymers.
TGA Experimental Workflow
Methodology: A small sample of the polymer (typically 1-10 mg) is placed in a TGA pan.[15] The sample is then heated in a controlled furnace at a constant rate, commonly 10°C/min, over a specified temperature range (e.g., 30°C to 900°C).[15] An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 70 ml/min) to prevent oxidative degradation.[15] The weight of the sample is continuously monitored as a function of temperature, and the resulting data is plotted to generate a TGA curve. From this curve, the onset and final decomposition temperatures are determined.
Tensile Testing
This protocol describes the standard method for evaluating the mechanical properties of polymer films.
Tensile Testing Workflow
Methodology: A thin film of the polymer is cut into a standardized "dog-bone" shape with precise dimensions (e.g., 60 mm length, 10 mm width). This shape ensures that stress is concentrated in the central, narrower section of the sample. The sample is then mounted in the grips of a universal testing machine. A tensile force is applied at a constant rate of displacement (e.g., 10 mm/s) until the sample fractures. The machine records the applied force and the corresponding elongation of the sample. This data is used to generate a stress-strain curve, from which the tensile strength (the maximum stress the material can withstand) and the Young's modulus (a measure of stiffness) are calculated.
Four-Point Probe Measurement
This protocol details the standard procedure for measuring the electrical conductivity of thin polymer films.
Four-Point Probe Measurement Workflow
Methodology: A thin film of the conductive polymer is deposited onto a non-conductive substrate, such as glass. A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film's surface. A constant direct current (I) is passed through the two outer probes, and the resulting voltage drop (V) is measured across the two inner probes. This configuration minimizes the influence of contact resistance on the measurement. The sheet resistance (Rs) of the film is calculated using the formula Rs = C * (V/I), where C is a geometric correction factor. The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t). Finally, the electrical conductivity (σ) is calculated as the reciprocal of the resistivity (σ = 1/ρ).
References
- 1. researchgate.net [researchgate.net]
- 2. Polyaniline - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rms.umz.ac.ir [rms.umz.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Property and Conductivity of Polyaniline-Poly(Vinyl Alcohol)Composite Films | Scientific.Net [scientific.net]
- 9. bitsavers.trailing-edge.com [bitsavers.trailing-edge.com]
- 10. Mechanical properties of electrochemically prepared polypyrrole films | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijlret.com [ijlret.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties - ProQuest [proquest.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(3-Aminophenyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-(3-Aminophenyl)benzoic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local regulations. Do not dispose of this chemical down the drain or in general waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the collection of the waste.
-
The container must be chemically compatible with the compound.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the CAS Number (67856-54-6). Note the date when the waste was first added.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be cool and dry, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with accurate information about the waste's composition and quantity.
-
-
Record Keeping:
-
Maintain a detailed log of the accumulated hazardous waste, including the chemical name, quantity, and the date of disposal.
-
Quantitative Data Summary
The following table summarizes key data points for aminobenzoic acid derivatives, which can be used as a reference for handling and disposal.
| Parameter | Information | Source |
| CAS Number | 67856-54-6 | - |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Hazard Classifications (Anticipated) | Skin Irritant, Eye Irritant, May cause respiratory irritation, Harmful if swallowed | (--INVALID-LINK----INVALID-LINK-- |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | (--INVALID-LINK----INVALID-LINK-- |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 2-(3-Aminophenyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Aminophenyl)benzoic acid (CAS No. 67856-54-6) was found. The following guidance is based on the safety data for structurally similar compounds, namely 3-Aminobenzoic acid and p-Aminobenzoic acid. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin and eye irritation. Inhalation of dust may lead to respiratory tract irritation. Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and dust |
| Hand Protection | Nitrile gloves | Prevents skin contact |
| Body Protection | Laboratory coat | Protects clothing and skin |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of dust |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is critical to ensure the safety of laboratory personnel and the integrity of the experiment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Weighing and Transferring
-
Designated Area: Conduct all weighing and transferring activities in a designated area, such as a chemical fume hood, to control dust.
-
Equipment: Use clean, dedicated spatulas and weighing boats.
-
Procedure:
-
Don all required PPE.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid to a weighing boat.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Close the container tightly immediately after use.
-
Clean the spatula and weighing area thoroughly.
-
Dissolving the Compound
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Procedure:
-
In a chemical fume hood, add the weighed this compound to the solvent in a suitable container.
-
Stir the mixture gently to facilitate dissolution. Sonication may be used if necessary.
-
Ensure the container is loosely capped during dissolution to prevent pressure buildup.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
| Spill Scenario | Action |
| Minor Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. 3. Place the spilled material and cleaning materials into a sealed, labeled container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Minor Spill (Solution) | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Place the absorbent material into a sealed, labeled container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the institutional safety officer. 3. Do not attempt to clean up a major spill without specialized training and equipment. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Solid Waste: Unused or contaminated this compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Used gloves, weighing boats, and other disposable materials that have come into contact with the chemical.
Disposal Procedure
-
Segregation: Collect all waste containing this compound separately from other laboratory waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containerization:
-
Solid waste and contaminated materials should be placed in a sealed, durable plastic bag or a designated solid waste container.
-
Liquid waste should be collected in a compatible, leak-proof container with a secure cap.
-
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
